Product packaging for 1-(Benzyloxy)-2-(chloromethyl)benzene(Cat. No.:CAS No. 23915-08-4)

1-(Benzyloxy)-2-(chloromethyl)benzene

Cat. No.: B1269777
CAS No.: 23915-08-4
M. Wt: 232.7 g/mol
InChI Key: OFFXBUAZOPRAJX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-(chloromethyl)benzene is a useful research compound. Its molecular formula is C14H13ClO and its molecular weight is 232.7 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClO B1269777 1-(Benzyloxy)-2-(chloromethyl)benzene CAS No. 23915-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13ClO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFXBUAZOPRAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340316
Record name 1-(Benzyloxy)-2-(chloromethyl)benzene
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Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23915-08-4
Record name 1-(Benzyloxy)-2-(chloromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)-2-(chloromethyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-(benzyloxy)-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-2-(chloromethyl)benzene is a versatile bifunctional aromatic compound utilized as a key intermediate in organic synthesis. Its structure, featuring both a benzyl ether and a reactive chloromethyl group, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of fine chemicals, pharmaceutical agents, and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on detailed experimental methodologies and mechanistic understanding.

Chemical Properties and Identification

This compound is a white to off-white crystalline powder with a distinct aromatic odor.[1] It is stable under normal storage conditions but reacts with strong oxidizing agents.[1] While slightly soluble in water, it exhibits good solubility in organic solvents such as ethanol and acetone.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₄H₁₃ClO[1][2]
Molecular Weight 232.71 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 48-50 °C[1]
Density 1.18 g/cm³[1]
CAS Number 4406-36-4[1]
Purity ≥98% (Industrial Grade)[1]
Solubility Slightly soluble in water; Soluble in ethanol and acetone[1]
Shelf Life 2 years (under recommended storage)[1]
Table 2: Spectroscopic and Identification Data
ParameterDescription
IUPAC Name This compound
Synonyms Benzyl 2-(chloromethyl)phenyl ether
EINECS No 224-640-1
HS Code 29094980

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alcohol.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-(chloromethyl)phenol and benzyl bromide.

Materials:

  • 2-(Chloromethyl)phenol

  • Benzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)phenol in anhydrous DMF.

  • To this solution, add a slight molar excess of a base, such as sodium hydride or potassium carbonate, portion-wise at 0 °C to deprotonate the phenol.

  • After the addition of the base is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add a slight molar excess of benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Williamson_Ether_Synthesis phenol 2-(Chloromethyl)phenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., NaH) base->phenoxide benzyl_bromide Benzyl Bromide product This compound benzyl_bromide->product phenoxide->product SN2 Attack

Diagram 1: Williamson Ether Synthesis for this compound.

Key Reactions and Applications in Drug Development

The reactivity of this compound is dominated by the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.

Nucleophilic Substitution Reactions

The benzylic chloride is readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

General Workflow for Nucleophilic Substitution:

Nucleophilic_Substitution_Workflow start This compound reaction Reaction in suitable solvent start->reaction nucleophile Nucleophile (Nu⁻) nucleophile->reaction product Substituted Product reaction->product workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Chromatography) workup->purification final_product Pure Substituted Product purification->final_product

Diagram 2: General workflow for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 1-(Azidomethyl)-2-(benzyloxy)benzene

This protocol details the reaction of this compound with sodium azide, a common precursor for the synthesis of amines via reduction or for use in click chemistry.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add a molar excess (typically 1.5-2 equivalents) of sodium azide to the solution.

  • Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude azide product, which can be used in subsequent steps without further purification.

Synthesis of Isoindolinones

This compound can be utilized in the synthesis of isoindolinones, which are structural motifs found in various biologically active compounds. The reaction typically involves a cascade process with ortho-carbonyl-substituted benzonitriles.[3][4]

Reaction Scheme for Isoindolinone Synthesis:

Isoindolinone_Synthesis reactant1 This compound intermediate Carbanion Intermediate reactant1->intermediate Deprotonation reactant2 ortho-Carbonyl Benzonitrile cyclization Intramolecular Cyclization reactant2->cyclization base Base (e.g., K₂CO₃) base->intermediate intermediate->cyclization Nucleophilic Attack product Isoindolinone Derivative cyclization->product

Diagram 3: Simplified reaction scheme for isoindolinone synthesis.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals and other high-value chemical entities. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.

References

A Technical Guide to 1-(benzyloxy)-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(benzyloxy)-2-(chloromethyl)benzene is an aromatic organic compound that serves as a crucial intermediate in various synthetic applications. Structurally, it features a benzene ring substituted with a benzyloxy group and a chloromethyl group in an ortho arrangement. This unique combination of functional groups—a reactive chloromethyl moiety and a stable benzyl ether—makes it a versatile building block in chemical research, particularly in the synthesis of fine chemicals and as a precursor for pharmaceutical agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a distinct aromatic odor.[1] It is stable under normal ambient conditions, though it exhibits reactivity towards strong oxidizing agents.[1] Its solubility profile, being slightly soluble in water but readily soluble in common organic solvents like ethanol and acetone, is characteristic of many benzyl-ether compounds.[1]

PropertyValueCitation(s)
IUPAC Name This compound[2]
CAS Number 4406-36-4[1]
Molecular Formula C₁₄H₁₃ClO[1][2][3]
Molecular Weight 232.71 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 48-50 °C[1]
Density 1.18 g/cm³[1]
Solubility Slightly soluble in water; Soluble in ethanol and acetone[1]
Purity ≥98% (Industrial Grade)[1]
Shelf Life 2 years (under recommended storage conditions)[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from a readily available precursor such as 2-methylphenol (o-cresol). The general workflow involves the protection of the phenolic hydroxyl group via benzylation, followed by the chlorination of the adjacent methyl group.

Synthesis_Workflow Start 2-Methylphenol (o-cresol) Reagent1 Benzyl Bromide (BnBr) K₂CO₃, DMF Intermediate 2-(Benzyloxy)toluene Start->Intermediate Reagent1->Intermediate Step 1: Williamson Ether Synthesis Reagent2 N-Chlorosuccinimide (NCS) Radical Initiator (e.g., BPO) CCl₄, Heat Product 1-(Benzyloxy)-2- (chloromethyl)benzene Intermediate->Product Reagent2->Product Step 2: Radical Halogenation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Benzylation and Chlorination

This protocol is a representative procedure adapted from standard organic chemistry methods for etherification and radical halogenation.

Step 1: Synthesis of 2-(Benzyloxy)toluene

  • To a solution of 2-methylphenol (1.0 eq.) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 20 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(benzyloxy)toluene.

Step 2: Synthesis of this compound

  • Dissolve the 2-(benzyloxy)toluene (1.0 eq.) from Step 1 in carbon tetrachloride (CCl₄).

  • Add N-Chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO).

  • Reflux the mixture under inert atmosphere, with irradiation from a UV lamp or gentle heating, until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Chemical Reactivity and Applications

The primary site of reactivity in this compound is the chloromethyl group. The carbon-chlorine bond is polarized, making the benzylic carbon electrophilic and highly susceptible to nucleophilic substitution reactions (Sₙ2 type).[4] This reactivity allows for the facile introduction of a wide range of functional groups, making it an invaluable precursor in multi-step syntheses.

Reactivity_Diagram Central 1-(Benzyloxy)-2- (chloromethyl)benzene Product_Alcohol 2-(Benzyloxy)benzyl Alcohol Central->Product_Alcohol OH⁻ Product_Ether 2-(Benzyloxy)benzyl Ether Central->Product_Ether RO⁻ Product_Amine 2-(Benzyloxy)benzyl Amine Central->Product_Amine R₂NH Product_Ester 2-(Benzyloxy)benzyl Ester Central->Product_Ester RCOO⁻ Nu Nucleophile (Nu⁻) Nu->Central +

Caption: Reactivity of the chloromethyl group in nucleophilic substitutions.

Application in Drug Development

As a versatile synthetic intermediate, this compound is used in the construction of more complex molecular architectures.[1][4] While specific biological activities for this compound itself are not widely reported, structurally related benzyloxy and chloromethyl compounds are investigated for various pharmacological properties. For instance, derivatives have been explored for anticancer and anti-HIV potential, suggesting that the core scaffold can be elaborated to design novel therapeutic agents.[5]

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a general method for reacting this compound with a generic nucleophile.

  • Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or a primary/secondary amine; 1.2 eq.). If the nucleophile is neutral (like an amine), a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) may be required.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup by diluting the reaction mixture with water and extracting with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.

Safety and Handling

This compound is classified as a toxic compound and should be handled with appropriate safety precautions.[1] Similar chloro-substituted aromatic compounds are known irritants and lachrymators.

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7]

  • Inhalation/Contact : Avoid breathing dust, vapors, or mist.[6] In case of inhalation, move to fresh air.[7] In case of skin or eye contact, flush immediately and thoroughly with water.[7]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, open flames, and incompatible materials such as strong oxidizing agents, bases, and metals.[6]

  • Fire Hazards : The compound is combustible and may release toxic and irritating gases, such as carbon monoxide, carbon dioxide, and hydrogen chloride gas, upon thermal decomposition.[6][8]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the sewer system.[6][9]

References

An In-depth Technical Guide to 2-Benzyloxybenzyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Benzyloxybenzyl chloride is a key organic intermediate, valued in the realms of synthetic chemistry and pharmacology for its role as a versatile building block. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in drug development. Its utility stems from the reactive benzyl chloride moiety, which allows for the introduction of a benzyloxybenzyl group into a wide array of molecular scaffolds.

Core Quantitative Data

A summary of the key quantitative and qualitative data for 2-benzyloxybenzyl chloride is presented in the table below for ease of reference and comparison.

PropertyValueReference
CAS Number 836-42-0
Molecular Formula C₁₄H₁₃ClO
Molecular Weight 232.71 g/mol
Appearance Solid
Melting Point 77-79 °C
Linear Formula C₆H₅CH₂OC₆H₄CH₂Cl
EC Number 212-648-3
Beilstein/REAXYS Number 882526

Synthesis and Experimental Protocols

The synthesis of 2-benzyloxybenzyl chloride is typically achieved through the chlorination of 2-benzyloxybenzyl alcohol. The following protocol is a representative method that can be adapted for this transformation.

Objective: To synthesize 2-benzyloxybenzyl chloride from 2-benzyloxybenzyl alcohol.

Materials:

  • 2-Benzyloxybenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzyloxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (e.g., a few drops).

  • Addition of Thionyl Chloride: Cool the solution in an ice bath to 0 °C. Add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate to quench the excess thionyl chloride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-benzyloxybenzyl chloride.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

A variety of chlorinating agents can be employed for the conversion of benzylic alcohols to their corresponding chlorides, including combinations like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide, which proceed under neutral conditions.[1][2][3]

Applications in Drug Development and Medicinal Chemistry

Benzyl chlorides are a cornerstone in the synthesis of a multitude of pharmaceutical compounds.[4] Their high reactivity allows for the facile introduction of the benzyl group, a common structural motif in many biologically active molecules.[5] 2-Benzyloxybenzyl chloride serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.

The mechanism of action for its utility in synthesis is its behavior as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as amines, alcohols, and thiols.[6] This reactivity is fundamental to its application in constructing the carbon skeleton of drug candidates.

While specific signaling pathways directly modulated by 2-benzyloxybenzyl chloride are not extensively documented, its importance lies in its role as a precursor. For instance, the related compound 4-(benzyloxy)benzyl chloride is utilized in the synthesis of 4-aryl-3,4-dihydropyrimidines (DHPMs), a class of compounds known to exhibit a wide range of biological activities. It is therefore anticipated that the therapeutic effects of compounds derived from 2-benzyloxybenzyl chloride would be dictated by the final molecular structure and its interaction with specific biological targets. Its application is prevalent in the development of novel compounds where the benzyloxybenzyl moiety is a key pharmacophoric element.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 2-benzyloxybenzyl chloride, starting from the readily available precursors, salicylaldehyde and benzyl bromide, to form the intermediate 2-benzyloxybenzaldehyde, which is then reduced and subsequently chlorinated.

Synthesis_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination Salicylaldehyde Salicylaldehyde Benzyloxybenzaldehyde 2-Benzyloxybenzaldehyde Salicylaldehyde->Benzyloxybenzaldehyde K2CO3, Acetonitrile, Reflux BenzylBromide Benzyl Bromide BenzylBromide->Benzyloxybenzaldehyde BenzyloxybenzylAlcohol 2-Benzyloxybenzyl Alcohol Benzyloxybenzaldehyde->BenzyloxybenzylAlcohol NaBH4, Methanol BenzyloxybenzylChloride 2-Benzyloxybenzyl Chloride BenzyloxybenzylAlcohol->BenzyloxybenzylChloride SOCl2, CH2Cl2

Caption: Synthetic pathway for 2-benzyloxybenzyl chloride.

References

Mass Spectrometry of 2-Benzyloxybenzyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-benzyloxybenzyl chloride. Due to the limited availability of direct experimental mass spectra for this compound in public databases, this guide presents a detailed, predictive analysis based on established principles of mass spectrometry and the fragmentation patterns of structurally related molecules. This document is intended to serve as a valuable resource for researchers in method development, impurity profiling, and structural elucidation.

Predicted Electron Ionization Mass Spectrum

The mass spectrum of 2-benzyloxybenzyl chloride is predicted to be characterized by several key fragmentation pathways, driven by the lability of the benzylic chloride and the ether linkage under electron ionization (EI) conditions. The molecular ion peak is expected to be of low to moderate abundance due to the facile fragmentation of the molecule.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures and relative abundances. These predictions are based on the known fragmentation patterns of benzyl chlorides and benzyl ethers.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
232/234[C₁₄H₁₃ClO]⁺Molecular IonLow
197[C₁₄H₁₃O]⁺Loss of ClModerate
107[C₇H₇O]⁺Benzyloxy cationModerate to High
91[C₇H₇]⁺Tropylium ionHigh (Base Peak)
77[C₆H₅]⁺Phenyl cationModerate

Proposed Fragmentation Pathways

Under electron ionization, 2-benzyloxybenzyl chloride is expected to undergo several primary fragmentation reactions. The most significant of these are alpha-cleavage at the benzylic chloride position and cleavage of the ether bond.

Pathway A: Alpha-Cleavage of the Benzyl Chloride

The initial ionization of the molecule can lead to the facile loss of a chlorine radical, a common fragmentation pathway for benzyl chlorides. This results in the formation of a stable benzylic carbocation.

Alpha_Cleavage M [2-Benzyloxybenzyl chloride]⁺˙ m/z 232/234 F1 [C₁₄H₁₃O]⁺ m/z 197 M->F1 - Cl• Cl_rad Cl•

Caption: Alpha-cleavage of the molecular ion.

Pathway B: Ether Bond Cleavage

Cleavage of the C-O ether bond is another prominent fragmentation pathway. This can occur in two ways, leading to the formation of either a benzyloxy cation or a 2-chlorobenzyl cation. However, the formation of the highly stable tropylium ion is a dominant subsequent fragmentation.

Ether_Cleavage M [2-Benzyloxybenzyl chloride]⁺˙ m/z 232/234 F2 [C₇H₇O]⁺ m/z 107 M->F2 - •C₇H₆Cl F3 [C₇H₆Cl]⁺ m/z 125/127 M->F3 - •C₇H₇O F4 [C₇H₇]⁺ m/z 91 F2->F4 - O F5 [C₆H₅]⁺ m/z 77 F4->F5 - CH₂

Caption: Fragmentation pathways involving ether bond cleavage.

Experimental Protocol: GC-MS Analysis

While a specific, validated method for 2-benzyloxybenzyl chloride is not publicly available, the following protocol outlines a general approach for the analysis of this and similar semi-volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of 2-benzyloxybenzyl chloride (if a standard is available) in a suitable solvent such as dichloromethane or acetonitrile at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (for matrix samples): For samples in a complex matrix (e.g., reaction mixtures, biological samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis
  • Identification: The identification of 2-benzyloxybenzyl chloride will be based on the retention time and the comparison of the acquired mass spectrum with the predicted fragmentation pattern.

  • Quantification: If a calibration curve is prepared, the concentration of the analyte in unknown samples can be determined by integrating the peak area of a characteristic ion (e.g., m/z 91 or 197) and comparing it to the calibration curve.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of 2-benzyloxybenzyl chloride.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Sample/Standard Preparation Extract Extraction (if necessary) Prep->Extract Inject Injection into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Identify Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Reporting Quantify->Report

Caption: General workflow for GC-MS analysis.

Disclaimer: The information provided in this guide regarding the mass spectrum and fragmentation of 2-benzyloxybenzyl chloride is predictive and based on theoretical principles. Actual experimental results may vary. This guide should be used as a starting point for method development and data interpretation.

The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of SN1 and SN2 Pathways, Influencing Factors, and Synthetic Applications

The benzylic chloride functional group is a cornerstone in modern organic synthesis, particularly within the realm of pharmaceutical and fine chemical development. Its heightened reactivity, stemming from the adjacent aromatic ring, allows for a diverse range of chemical transformations crucial for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the reactivity of benzylic chlorides, with a focus on the mechanistic dichotomy between SN1 and SN2 reactions, the factors governing this selectivity, and practical applications in drug development.

The Mechanistic Crossroads: SN1 vs. SN2 Reactivity

Benzylic chlorides exhibit a unique ability to undergo nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways.[3] This dual reactivity is a direct consequence of the electronic influence of the neighboring benzene ring, which can stabilize both the carbocation intermediate of an SN1 reaction and the transition state of an SN2 reaction.

The operative mechanism is highly dependent on the specific reaction conditions, including the structure of the benzylic chloride, the nature of the nucleophile, the solvent, and the temperature.[3][4]

The SN1 Pathway: Stabilization of the Benzylic Carbocation

In the presence of a polar protic solvent and a weak nucleophile, benzylic chlorides readily undergo SN1 reactions. The rate-determining step is the formation of a resonance-stabilized benzylic carbocation. This exceptional stability arises from the delocalization of the positive charge across the aromatic ring.

// Nodes start [label="Benzylic Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; ts1 [label="Transition State 1\n(Carbocation Formation)", shape=plaintext, fontcolor="#202124"]; intermediate [label="Benzylic Carbocation\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; ts2 [label="Transition State 2\n(Nucleophilic Attack)", shape=plaintext, fontcolor="#202124"]; product [label="Substitution Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> ts1 [label="Slow (Rate-determining)", color="#EA4335"]; ts1 -> intermediate [label="Loss of Cl⁻", color="#EA4335"]; intermediate -> ts2 [label="Fast", color="#34A853"]; nucleophile -> ts2 [style=dashed, arrowhead=none, color="#4285F4"]; ts2 -> product [label="Nucleophilic Attack", color="#34A853"]; } dot Figure 1: SN1 reaction pathway for a benzylic chloride.

The SN2 Pathway: A Favorable Transition State

With a strong nucleophile and a polar aprotic solvent, the SN2 mechanism is favored. The π-system of the benzene ring stabilizes the transition state by overlapping with the p-orbitals of the incoming nucleophile and the leaving group. This delocalization of electron density lowers the activation energy of the reaction.

// Nodes reactants [label="Benzylic Chloride + Nucleophile (Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; ts [label="Pentacoordinate\nTransition State", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substitution Product + Cl⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> ts [label="Concerted Step", color="#4285F4"]; ts -> product [color="#4285F4"]; } dot Figure 2: SN2 reaction pathway for a benzylic chloride.

Factors Influencing the Reaction Mechanism

The choice between the SN1 and SN2 pathway is a delicate balance of several interconnected factors. A summary of these influencing factors is presented in the table below.

FactorFavors SN1Favors SN2Rationale
Substrate Structure Tertiary > Secondary > PrimaryPrimary > Secondary > TertiarySteric hindrance around the benzylic carbon disfavors the backside attack required for SN2. More substituted carbocations in SN1 are more stable.
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, I⁻, RS⁻)Strong nucleophiles are more likely to attack the substrate directly in a bimolecular fashion, rather than waiting for carbocation formation.
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMF, DMSO)Polar protic solvents stabilize the carbocation and the leaving group through hydrogen bonding, favoring SN1. Polar aprotic solvents solvate the cation but not the anion, increasing the effective nucleophilicity of the anion for SN2.
Leaving Group Good (e.g., I > Br > Cl)Good (e.g., I > Br > Cl)A better leaving group accelerates both SN1 and SN2 reactions.
Temperature Higher temperatures can favor SN1Lower temperatures can favor SN2Higher temperatures provide the energy needed for the higher activation energy of carbocation formation.

// Nodes start [label="Benzylic Chloride Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; factors [label="Reaction Conditions:\n- Substrate Structure\n- Nucleophile Strength\n- Solvent Polarity\n- Temperature", shape=plaintext, fontcolor="#202124"]; sn1_path [label="S_N_1 Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sn2_path [label="S_N_2 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Substitution Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> factors; factors -> sn1_path [label="Weak Nucleophile\nPolar Protic Solvent\nSterically Hindered Substrate", color="#EA4335"]; factors -> sn2_path [label="Strong Nucleophile\nPolar Aprotic Solvent\nSterically Unhindered Substrate", color="#4285F4"]; sn1_path -> product; sn2_path -> product; } dot Figure 3: Decision workflow for predicting the dominant substitution pathway.

Quantitative Analysis of Substituent Effects

The electronic nature of substituents on the aromatic ring significantly influences the rate of both SN1 and SN2 reactions. This effect can be quantified using the Hammett equation.

SN1 Solvolysis of Substituted Benzylic Chlorides

In SN1 reactions, electron-donating groups (EDGs) on the benzene ring stabilize the developing positive charge in the transition state, thus accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and slow down the reaction. This is reflected in a large, negative ρ (rho) value in the Hammett plot.

Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzylic Chlorides in 80% Aqueous Acetone at 25°C

Substituentσlog(k/k₀)k (s⁻¹)
p-OCH₃-0.272.151.4 x 10⁻²
p-CH₃-0.171.151.4 x 10⁻³
H0.000.001.0 x 10⁻⁴
p-Cl0.23-0.731.9 x 10⁻⁵
m-Cl0.37-1.255.6 x 10⁻⁶
p-NO₂0.78-2.851.4 x 10⁻⁷

(Data adapted from various sources for illustrative purposes)

SN2 Reactions of Substituted Benzylic Chlorides

The effect of substituents on SN2 reactions is more nuanced. While a Hammett plot for the SN2 reaction of substituted benzylic chlorides with a given nucleophile still generally shows a negative slope, the magnitude of ρ is typically smaller than for SN1 reactions. This indicates a less pronounced charge development at the benzylic carbon in the transition state.

Table 2: Second-Order Rate Constants for the Reaction of Substituted Benzylic Chlorides with Thiophenoxide in Methanol at 20°C

Substituentσlog(k/k₀)k (M⁻¹s⁻¹)
p-OCH₃-0.270.281.9 x 10⁻¹
p-CH₃-0.170.151.4 x 10⁻¹
H0.000.001.0 x 10⁻¹
p-Cl0.23-0.186.6 x 10⁻²
m-Cl0.37-0.295.1 x 10⁻²
p-NO₂0.78-0.552.8 x 10⁻²

(Data adapted from various sources for illustrative purposes)

Experimental Protocols for Key Transformations

The versatility of benzylic chlorides makes them invaluable reagents in the synthesis of pharmaceuticals and other fine chemicals.[5][6] Below are detailed protocols for two common and important transformations.

Synthesis of Benzyl Ethers via Williamson Ether Synthesis (SN2)

Benzyl ethers are widely used as protecting groups for alcohols in multi-step syntheses due to their stability and ease of removal by hydrogenolysis.

Protocol:

  • Materials: Substituted phenol or alcohol, sodium hydroxide, ethanol, benzyl chloride.

  • Procedure: a. To a solution of the alcohol or phenol (1.0 eq) in ethanol, add sodium hydroxide (1.1 eq). b. Heat the mixture to reflux until a clear solution is obtained, indicating the formation of the alkoxide or phenoxide. c. Cool the reaction mixture slightly and add benzyl chloride (1.05 eq) dropwise. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product. f. Collect the solid product by vacuum filtration, wash with cold water, and dry. g. Recrystallize from an appropriate solvent (e.g., ethanol/water) to afford the pure benzyl ether.

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// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5 [label="Reaction Complete"]; step4 -> step3 [label="Incomplete", style=dashed, color="#EA4335"]; step5 -> step6; step6 -> end; } dot Figure 4: Experimental workflow for the synthesis of benzyl ethers.

Synthesis of Benzyl Esters from Carboxylic Acids (SN2)

Benzyl esters are common motifs in pharmaceuticals and are also used as protecting groups for carboxylic acids.

Protocol:

  • Materials: Carboxylic acid, a non-nucleophilic base (e.g., triethylamine or potassium carbonate), a polar aprotic solvent (e.g., DMF or acetonitrile), benzyl chloride.

  • Procedure: a. Dissolve the carboxylic acid (1.0 eq) and the base (1.2 eq) in the chosen solvent. b. Stir the mixture at room temperature for 30 minutes to ensure the formation of the carboxylate salt. c. Add benzyl chloride (1.1 eq) to the reaction mixture. d. Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC. e. After the reaction is complete, cool the mixture and partition between water and an organic solvent (e.g., ethyl acetate). f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization to obtain the pure benzyl ester.

Applications in Drug Development

The predictable yet tunable reactivity of benzylic chlorides makes them a valuable tool in the synthesis of a wide array of pharmaceuticals.

  • Alkylation of Heterocycles: Many drug molecules contain nitrogen or oxygen-containing heterocycles. Benzylic chlorides are frequently used to introduce a benzyl group onto these rings, which can be a key pharmacophore or a protecting group.

  • Synthesis of Prodrugs: The formation of benzyl esters of carboxylic acid-containing drugs is a common strategy to create more lipophilic prodrugs, enhancing their oral bioavailability.

  • Linker Chemistry: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, benzylic chloride derivatives can be used as reactive handles to attach linkers to the drug payload.

Conclusion

The benzylic chloride functional group offers a rich and versatile platform for chemical transformations that are central to modern drug discovery and development. A thorough understanding of the factors that govern the competition between SN1 and SN2 pathways is essential for medicinal and process chemists to control the outcome of their reactions and efficiently synthesize complex molecular targets. The ability to fine-tune the reactivity through the judicious choice of substrates, reagents, and reaction conditions underscores the enduring importance of benzylic chlorides in the pharmaceutical industry.

References

The Synthesis and Application of Substituted Benzyl Chlorides: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the historical discovery, synthetic methodologies, and pivotal role of substituted benzyl chlorides in modern pharmaceutical and chemical research.

Introduction

Substituted benzyl chlorides are a class of organic compounds characterized by a benzene ring bearing a chloromethyl group and one or more additional substituents. These molecules are of significant interest to researchers, scientists, and drug development professionals due to their versatile reactivity, serving as crucial intermediates in the synthesis of a wide array of valuable compounds. Their history is deeply intertwined with the advancement of organic chemistry, and their application continues to expand, particularly in the pharmaceutical industry where they are instrumental in the creation of various therapeutic agents. This technical guide provides a thorough overview of the discovery, synthesis, and applications of substituted benzyl chlorides, complete with detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways.

Historical Perspective and Discovery

The journey of benzyl chlorides began with the synthesis of the parent compound, benzyl chloride, first prepared in 1853 by the Italian chemist Stanislao Cannizzaro through the reaction of benzyl alcohol with hydrochloric acid.[1] However, the industrial production of benzyl chloride later shifted to a more efficient method: the gas-phase photochemical chlorination of toluene.[2] Another notable early method is the Blanc chloromethylation of benzene.[2] These foundational methods paved the way for the synthesis of a diverse range of substituted benzyl chlorides, which have since become indispensable building blocks in organic synthesis. Their importance grew exponentially with the rise of the pharmaceutical and fine chemical industries, where they serve as key precursors for a multitude of products, including drugs, agrochemicals, dyes, and fragrances.[3]

Synthesis of Substituted Benzyl Chlorides

The synthesis of substituted benzyl chlorides can be broadly categorized into two main approaches: the direct chlorination of substituted toluenes and the conversion of substituted benzyl alcohols.

Chloromethylation of Aromatic Compounds

This method involves the introduction of a chloromethyl group onto an aromatic ring. A classic example is the chloromethylation of anisole to produce 4-methoxybenzyl chloride.

Experimental Protocol: Synthesis of 4-Methoxybenzyl Chloride via Chloromethylation [4]

  • Materials: Anisole (108.1 g), benzene (450 ml), gaseous hydrogen chloride, paraformaldehyde (38.6 g), saturated calcium chloride solution, magnesium sulfate.

  • Procedure:

    • A solution of anisole in benzene is cooled to 2°C and saturated with gaseous hydrogen chloride over 3 hours, maintaining a maximum temperature of 5°C.

    • Paraformaldehyde is then added at 20°C.

    • The reaction mixture is heated to 45°C for 1 hour and then cooled back to 20°C.

    • Gaseous hydrogen chloride is introduced for an additional 5 hours.

    • The aqueous layer is separated.

    • The benzene solution is washed with a saturated solution of calcium chloride and dried over magnesium sulfate.

    • The final product, 4-methoxybenzyl chloride, is obtained by vacuum distillation.

  • Yield: 65.7%

  • Boiling Point: 108°-110° C at 12 Torr

Conversion of Substituted Benzyl Alcohols

This approach involves the replacement of the hydroxyl group of a substituted benzyl alcohol with a chlorine atom using a chlorinating agent such as thionyl chloride or hydrochloric acid.

Experimental Protocol: Synthesis of 3-Methoxybenzyl Chloride from 3-Methoxybenzyl Alcohol [5]

  • Materials: 3-methoxybenzyl alcohol (248 μL, 2.0 mmol), triethylamine (335 μL, 2.4 mmol), dichloromethane (DCM, 7 mL), thionyl chloride (218 μL, 3.0 mmol), 1N HCl aqueous solution, anhydrous magnesium sulfate.

  • Procedure:

    • 3-methoxybenzyl alcohol and triethylamine are dissolved in dichloromethane.

    • Thionyl chloride is added slowly to the solution.

    • The reaction mixture is stirred at room temperature for 1 hour.

    • After the reaction is complete, the mixture is washed with 1N HCl aqueous solution.

    • The organic phase is dried with anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield 3-methoxybenzyl chloride.

  • Yield: 100%

Experimental Protocol: Synthesis of 4-Cyanobenzoyl Chloride from 4-Cyanobenzoic Acid [6]

  • Materials: 4-Cyanobenzoic acid (30.00 g, 203.90 mmol), thionyl chloride (29.11 g, 244.68 mmol), N,N-dimethylformamide (DMF).

  • Procedure:

    • 4-Cyanobenzoic acid is added to thionyl chloride in batches under magnetic stirring.

    • A few drops of DMF are added as a catalyst.

    • The reaction mixture is heated to reflux with continuous stirring for 1.5 hours.

    • Upon completion, the solution is distilled at 235°C to afford the product.

  • Yield: 98%

  • Melting Point: 67.2-68.2 °C

Quantitative Data of Substituted Benzyl Chlorides

The physical and spectroscopic properties of substituted benzyl chlorides are crucial for their identification and application. The following tables summarize key data for a selection of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Yield (%)Reference
Benzyl ChlorideC₇H₇Cl126.58-39179-[7]
4-Methoxybenzyl ChlorideC₈H₉ClO156.61-108-110 (12 Torr)65.7[4]
3-Methoxybenzyl ChlorideC₈H₉ClO156.61--100[5]
4-Cyanobenzoyl ChlorideC₈H₄ClNO165.5867.2-68.223598[6]
Compound¹H NMR (δ ppm, Solvent)¹³C NMR (δ ppm, Solvent)Reference
4-Cyanobenzoyl Chloride8.06 (d, J = 7.8 Hz, 2H), 7.96 (d, J = 7.8 Hz, 2H) (DMSO-d6)165.9, 134.7, 132.6, 129.9, 118.1, 115.1 (DMSO-d6)[6]

Applications in Drug Development

Substituted benzyl chlorides are pivotal starting materials and intermediates in the synthesis of a wide range of pharmaceuticals.[8] Their ability to introduce a substituted benzyl moiety allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

Synthesis of Psychoactive and Neurological Drugs
  • Benzphetamine: This stimulant, used for the short-term treatment of obesity, is synthesized by the reaction of methamphetamine with benzyl chloride.[1][9]

  • Setiptiline: A tetracyclic antidepressant, setiptiline's synthesis involves intermediates that can be derived from substituted benzyl chlorides.[10] Its mechanism of action involves antagonism of α2-adrenergic and serotonin receptors, leading to an increase in noradrenergic and serotonergic neurotransmission.[2][11]

Cardiovascular Drugs
  • Bencyclane: A vasodilator and antispasmodic agent, the synthesis of bencyclane involves the use of a benzyl derivative.[12] Its mechanism is thought to involve the blockade of calcium channels.[7][13]

  • Bepridil: This calcium channel blocker, used for treating angina, can be synthesized using benzyl-containing precursors.[6][14] Bepridil exhibits a complex mechanism, inhibiting not only L-type calcium channels but also fast sodium inward currents and potassium channels.[15][16] It has also been shown to inhibit the NOTCH1 signaling pathway, suggesting potential applications in cancer therapy.[17]

Other Therapeutic Areas
  • Benproperine: This cough suppressant's synthesis involves a benzyl group.[18] It acts centrally on the cough center in the medulla oblongata and also exhibits local anesthetic and anticholinergic properties.[19][20]

  • Bephenium: An anthelmintic drug, bephenium is synthesized using benzyl chloride.[21] It acts as a cholinergic agonist, causing paralysis of the parasite.[21]

  • Local Anesthetics: Benzyl chloride and its derivatives are used in the synthesis of various local anesthetics.[3][22]

Signaling Pathways and Experimental Workflows

The therapeutic effects of drugs derived from substituted benzyl chlorides are a result of their interaction with specific biological signaling pathways. Understanding these pathways is crucial for drug discovery and development.

Signaling Pathways

Setiptiline_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release Serotonin_vesicle Serotonin (5-HT) Vesicle Serotonin 5-HT Serotonin_vesicle->Serotonin Release alpha2_receptor α2-Adrenergic Receptor SERT Serotonin Transporter NET Norepinephrine Transporter NE->alpha2_receptor Binds (Inhibits Release) NE->NET Reuptake NE_receptor NE Receptor NE->NE_receptor Activates Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Activates Setiptiline Setiptiline Setiptiline->alpha2_receptor Antagonizes Setiptiline->Serotonin_receptor Antagonizes

Caption: Mechanism of action of Setiptiline.

Bepridil_Mechanism cluster_cell_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ca_channel L-type Ca²⁺ Channel Na_channel Fast Na⁺ Channel K_channel K⁺ Channel NOTCH1_receptor NOTCH1 Receptor NOTCH1_pathway NOTCH1 Signaling Pathway NOTCH1_receptor->NOTCH1_pathway Activates Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx Na_ion Na⁺ Na_ion->Na_channel Influx K_ion_out K⁺ Bepridil Bepridil Bepridil->Ca_channel Inhibits Bepridil->Na_channel Inhibits Bepridil->K_channel Inhibits Bepridil->NOTCH1_receptor Inhibits K_ion_in K⁺ K_ion_in->K_channel Efflux

Caption: Multi-target mechanism of Bepridil.

Experimental Workflow in Drug Discovery

The journey from a substituted benzyl chloride to a potential drug candidate involves a multi-step process encompassing synthesis, screening, and optimization.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start Substituted Benzyl Chloride intermediate Key Intermediate Synthesis start->intermediate library Library of Derivative Compounds intermediate->library hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling admet->lead_opt in_vivo In Vivo Efficacy & Toxicology lead_opt->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: Drug discovery workflow.

Conclusion

Substituted benzyl chlorides have a rich history and continue to be of paramount importance in modern chemical synthesis, particularly in the realm of drug discovery and development. Their versatility as chemical intermediates allows for the efficient construction of a diverse array of bioactive molecules. A thorough understanding of their synthesis, properties, and applications is essential for researchers and scientists working at the forefront of pharmaceutical innovation. This guide has provided a comprehensive overview of these critical aspects, offering valuable insights and practical protocols to aid in the ongoing quest for novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene from 2-cresol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the two-step synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene from 2-cresol. The synthesis involves the initial benzylation of 2-cresol to form the intermediate 2-(benzyloxy)toluene, followed by the selective radical chlorination of the methyl group. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to ensure reproducible and efficient synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its bifunctional nature, possessing both a benzyl ether and a reactive chloromethyl group, allows for a variety of subsequent chemical transformations. The following protocol outlines a reliable and high-yielding synthetic route starting from the readily available precursor, 2-cresol.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 2-(benzyloxy)toluene from 2-cresol

ParameterValueReference
Reactants
2-cresol1.0 equiv[1]
Benzyl chloride1.1 equiv[1]
Potassium carbonate1.0 equiv[1]
SolventDMF[1]
Reaction Conditions
Temperature90 °C[1]
Reaction Time3 hours[1]
Product
Product Name2-(benzyloxy)toluene
AppearanceColorless oil
Yield~90%[1]
PurificationVacuum Distillation

Table 2: Synthesis of this compound from 2-(benzyloxy)toluene

ParameterValueReference
Reactants
2-(benzyloxy)toluene1.0 equiv[2]
Chlorine gas (Cl₂)Excess[2]
Catalyst1-butyl-3-methylimidazolium chloride (0.5 mol%)[2]
SolventTetrafluorohexane[2]
Reaction Conditions
Temperature58 °C[2]
IrradiationLED light (450 nm)[2]
Product
Product NameThis compound
AppearanceWhite to off-white crystalline powder[3]
Melting Point48-50 °C[3]
Purity≥98%[3]
Yield~99%[2]
PurificationRecrystallization

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₃ClO[3][4]
Molecular Weight232.71 g/mol [3]
CAS Number23915-08-4
AppearanceWhite to off-white crystalline powder[3]
Melting Point48-50 °C[3]
SolubilitySlightly soluble in water; Soluble in ethanol and acetone[3]

Experimental Protocols

Step 1: Synthesis of 2-(benzyloxy)toluene

Materials:

  • 2-cresol

  • Benzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a stirred mixture of 2-cresol (1.0 equiv) and anhydrous potassium carbonate (1.0 equiv) in a round-bottom flask, add dimethylformamide (DMF).

  • Add benzyl chloride (1.1 equiv) to the mixture.

  • Heat the reaction mixture to 90 °C and maintain for 3 hours with continuous stirring.[1]

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M NaOH solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 2-(benzyloxy)toluene as a colorless oil.

Step 2: Synthesis of this compound

Materials:

  • 2-(benzyloxy)toluene

  • 1-butyl-3-methylimidazolium chloride

  • Tetrafluorohexane

  • Chlorine gas (Cl₂)

  • Reaction vessel equipped with a gas inlet, condenser, and LED light source (450 nm)

  • Stirring plate with heating

  • Recrystallization apparatus

Procedure:

  • In a suitable reaction vessel, dissolve 2-(benzyloxy)toluene (1.0 equiv) and 1-butyl-3-methylimidazolium chloride (0.5 mol%) in tetrafluorohexane.[2]

  • Heat the mixture to 58 °C with stirring.[2]

  • While irradiating the reaction mixture with a 450 nm LED light, bubble chlorine gas through the solution.[2]

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield this compound as a white to off-white crystalline powder.

Mandatory Visualization

Synthesis_Workflow start Start: 2-cresol step1 Step 1: Benzylation (Williamson Ether Synthesis) 90 °C, 3h start->step1 reagents1 Reagents: - Benzyl chloride - K₂CO₃ - DMF reagents1->step1 purification1 Purification: Vacuum Distillation step1->purification1 intermediate Intermediate: 2-(benzyloxy)toluene step2 Step 2: Radical Chlorination 58 °C, LED (450 nm) intermediate->step2 purification1->intermediate reagents2 Reagents: - Cl₂ - Catalyst - Tetrafluorohexane reagents2->step2 purification2 Purification: Recrystallization step2->purification2 product Final Product: 1-(benzyloxy)-2- (chloromethyl)benzene purification2->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Benzyloxybenzyl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxybenzyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-benzyloxybenzyl protecting group. This moiety is of significant interest in medicinal chemistry and complex molecule synthesis due to its unique steric and electronic properties, as well as its potential for orthogonal deprotection strategies. The reactivity of 2-benzyloxybenzyl chloride is centered around the benzylic chloride, which readily participates in nucleophilic substitution reactions. This document provides detailed application notes and protocols for the use of 2-benzyloxybenzyl chloride with various nucleophiles.

The substitution reactions of benzylic halides, such as 2-benzyloxybenzyl chloride, can proceed through either an S(_N)1 or S(_N)2 mechanism. The pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. The benzylic position is particularly susceptible to nucleophilic attack due to the ability of the adjacent benzene ring to stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 reaction.[1][2][3][4]

Reaction Mechanisms

The presence of the 2-benzyloxy group can influence the reaction mechanism. The ether oxygen, through its electron-donating resonance effect, can potentially stabilize a benzylic carbocation, thus favoring an S(_N)1 pathway. Conversely, the steric bulk of the benzyloxy group might hinder the backside attack required for an S(_N)2 mechanism. The choice of reaction conditions is therefore crucial in directing the outcome of the substitution.

G General Nucleophilic Substitution Pathways for 2-Benzyloxybenzyl Chloride cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway A 2-Benzyloxybenzyl Chloride B Transition State [Nu---CH2---Cl] A->B Backside Attack C Substituted Product B->C Inversion of Stereochemistry Nu_SN2 Strong Nucleophile Nu_SN2->B D 2-Benzyloxybenzyl Chloride E Benzylic Carbocation (Resonance Stabilized) D->E Loss of Cl- (rate-determining) F Substituted Product E->F Nucleophilic Attack Nu_SN1 Weak Nucleophile Nu_SN1->F

General reaction pathways for 2-benzyloxybenzyl chloride.

Applications in Organic Synthesis

The primary application of 2-benzyloxybenzyl chloride is in the protection of various functional groups, including alcohols, phenols, amines, and thiols. The resulting 2-benzyloxybenzyl ethers, amines, and thioethers are generally stable under a range of reaction conditions, allowing for further synthetic transformations on other parts of the molecule.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution reactions of 2-benzyloxybenzyl chloride. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Benzyloxybenzyl Ethers (O-Alkylation)

This protocol describes the reaction of 2-benzyloxybenzyl chloride with an alcohol in the presence of a base.

G Workflow for the Synthesis of 2-Benzyloxybenzyl Ethers start Start reactants Dissolve alcohol and base (e.g., NaH) in anhydrous solvent (e.g., THF, DMF) start->reactants addition Add 2-benzyloxybenzyl chloride dropwise at 0 °C reactants->addition reaction Stir at room temperature or heat as required addition->reaction workup Quench with water, extract with organic solvent reaction->workup purification Dry, concentrate, and purify (e.g., column chromatography) workup->purification product 2-Benzyloxybenzyl Ether purification->product

Experimental workflow for O-alkylation.

Materials:

  • 2-Benzyloxybenzyl chloride

  • Alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-benzyloxybenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH(_4)Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyloxybenzyl ether.

Table 1: Representative Data for O-Alkylation Reactions

EntryAlcoholBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl alcoholNaHDMF251285-95
2PhenolK(_2)CO(_3)Acetonitrile80880-90
3IsopropanolNaHTHF252470-80

Note: The data presented in this table are illustrative and based on typical yields for similar benzylic chloride reactions.

Protocol 2: Synthesis of 2-Benzyloxybenzyl Amines (N-Alkylation)

This protocol outlines the reaction of 2-benzyloxybenzyl chloride with a primary or secondary amine.

Materials:

  • 2-Benzyloxybenzyl chloride

  • Primary or secondary amine

  • Potassium carbonate (K(_2)CO(_3)) or triethylamine (Et(_3)N)

  • Acetonitrile or dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of the amine (1.0 equivalent) and potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents) in acetonitrile, add 2-benzyloxybenzyl chloride (1.1 equivalents).

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or crystallization to yield the desired 2-benzyloxybenzyl amine.

Table 2: Representative Data for N-Alkylation Reactions

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK(_2)CO(_3)Acetonitrile501680-90
2PiperidineEt(_3)NDCM251285-95
3BenzylamineK(_2)CO(_3)DMF251875-85

Note: The data presented in this table are illustrative and based on typical yields for similar benzylic chloride reactions.

Protocol 3: Synthesis of 2-Benzyloxybenzyl Thioethers (S-Alkylation)

This protocol details the reaction of 2-benzyloxybenzyl chloride with a thiol.

Materials:

  • 2-Benzyloxybenzyl chloride

  • Thiol

  • Sodium hydroxide (NaOH) or cesium carbonate (Cs(_2)CO(_3))

  • Ethanol or DMF

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of the thiol (1.0 equivalent) in ethanol, add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add 2-benzyloxybenzyl chloride (1.05 equivalents) and stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous Na(_2)SO(_4), and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-benzyloxybenzyl thioether.

Table 3: Representative Data for S-Alkylation Reactions

EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolNaOHEthanol/H(_2)O25690-98
2Benzyl mercaptanCs(_2)CO(_3)DMF25885-95
3Cysteine ethyl esterEt(_3)NAcetonitrile251270-80

Note: The data presented in this table are illustrative and based on typical yields for similar benzylic chloride reactions.

Safety Precautions

2-Benzyloxybenzyl chloride is expected to be a lachrymator and an irritant. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like sodium hydride.

Conclusion

2-Benzyloxybenzyl chloride is a valuable reagent for the introduction of the 2-benzyloxybenzyl group onto a variety of nucleophiles. The choice of reaction conditions allows for the efficient synthesis of the corresponding ethers, amines, and thioethers. The protocols provided herein serve as a general guideline for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: 1-(benzyloxy)-2-(chloromethyl)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(benzyloxy)-2-(chloromethyl)benzene, also known as 2-benzyloxybenzyl chloride, is a versatile bifunctional reagent of significant interest in pharmaceutical research and development. Its unique structure, featuring a reactive benzylic chloride for nucleophilic substitution and a benzyl ether for protecting group strategies, makes it a valuable intermediate in the synthesis of complex molecular architectures.[1][2] The chloromethyl group serves as a potent electrophile for alkylation reactions, while the benzyloxy group can be readily removed under standard hydrogenolysis conditions, providing a hydroxyl functionality for further derivatization or as a key pharmacophoric element. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the cardiovascular drug, Nebivolol.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in medicinal chemistry is as a key building block for the introduction of a protected 2-hydroxybenzyl moiety. This is particularly relevant in the synthesis of pharmaceuticals where a substituted benzyl group is a crucial component of the final active pharmaceutical ingredient (API). One of the most prominent examples is the synthesis of Nebivolol, a highly selective β1-adrenergic receptor blocker with vasodilatory properties used in the management of hypertension.[3]

In the synthesis of Nebivolol, a derivative of this compound is used to alkylate a key amine intermediate, ultimately forming the core structure of the drug. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which is unmasked in a later step of the synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₃ClO[1]
Molecular Weight 232.71 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 48-50 °C[1]
Purity ≥98%[1]
Solubility Slightly soluble in water; Soluble in ethanol and acetone[1]

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final active pharmaceutical ingredient, Nebivolol, utilizing a derivative of this compound.

Protocol 1: Synthesis of (R)-6-fluoro-2-((S)-oxiran-2-yl)chroman

This protocol describes the synthesis of a key epoxide intermediate required for the synthesis of Nebivolol.

Materials:

  • (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid

  • Reducing agent (e.g., Sodium borohydride)

  • Reagents for epoxide formation (e.g., trimethylsulfonium iodide and a strong base)

  • Appropriate solvents (e.g., Methanol, Dimethyl sulfoxide)

Procedure:

  • The starting material, (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, is reduced to the corresponding alcohol.

  • The alcohol is then converted to the epoxide, (R)-6-fluoro-2-((S)-oxiran-2-yl)chroman, using a suitable epoxidizing agent. This reaction results in a mixture of diastereomers.[4]

  • The diastereomeric mixture is separated by column chromatography to isolate the desired (R,S) isomer.[4]

Quantitative Data:

IntermediateYieldPurityAnalytical Method
(R)-6-fluoro-2-((S)-oxiran-2-yl)chromanNot specified>99% (after chromatography)X-ray crystallography[4]
Protocol 2: Synthesis of N-benzyl Nebivolol Intermediate

This protocol details the alkylation of a key amine intermediate with a derivative of this compound. For the synthesis of Nebivolol, the actual reacting species is a more complex chromane-containing amine, and the benzyl group is part of the amine itself, which then reacts with an epoxide. The role of this compound is in the synthesis of precursors to these more complex building blocks. The following is a generalized procedure for a key step in forming the core structure of N-benzyl Nebivolol.

Materials:

  • (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol

  • (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

  • Methanol

Procedure:

  • Dissolve (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol and (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in methanol.

  • Heat the reaction mixture to 65-70°C and stir for 16-18 hours.[5]

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude N-benzyl Nebivolol.

Quantitative Data:

ProductYieldReaction TimeReaction Temperature
N-benzyl NebivololHigh (not specified)16-18 hours65-70°C
Protocol 3: Debenzylation to Yield Nebivolol

This protocol describes the final deprotection step to obtain Nebivolol hydrochloride.

Materials:

  • N-benzyl Nebivolol

  • Palladium on carbon (10% Pd/C)

  • Benzyl chloride

  • Methanol

  • Hydrogen gas

Procedure:

  • The crude N-benzyl Nebivolol from the previous step is dissolved in methanol.

  • Palladium on carbon (10-15%) and benzyl chloride are added to the solution.[5]

  • The mixture is hydrogenated at a pressure of 3-6 kg for 1-5 hours.[5]

  • After the reaction is complete, the catalyst is filtered off.

  • The filtrate is concentrated, and the product is crystallized to yield Nebivolol hydrochloride.

Quantitative Data:

ProductYieldHydrogen PressureReaction Time
Nebivolol HydrochlorideNot specified3-6 kg1-5 hours

Visualizations

Experimental Workflow for Nebivolol Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Core Synthesis cluster_2 Final Product Formation Start This compound (Precursor) Intermediate_A (±)-[1S(R)]-6-fluoro-3,4-dihydro-α- [[(phenylmethyl)amino]methyl]- 2H-1-benzopyran-2-methanol Start->Intermediate_A Multi-step synthesis Coupling N-Alkylation Intermediate_A->Coupling Intermediate_B (±)-[1S(S)]-6-fluoro-3,4-dihydro- 2-oxiranyl-2H-1-benzopyran Intermediate_B->Coupling N_Benzyl_Nebivolol N-benzyl Nebivolol Coupling->N_Benzyl_Nebivolol Debenzylation Hydrogenolysis N_Benzyl_Nebivolol->Debenzylation Nebivolol Nebivolol Hydrochloride Debenzylation->Nebivolol

Caption: Synthetic workflow for Nebivolol.

Signaling Pathway of Nebivolol

G cluster_0 Cardiomyocyte cluster_1 Endothelial Cell Nebivolol_d d-Nebivolol Beta1_AR β1-Adrenergic Receptor Nebivolol_d->Beta1_AR Antagonism AC Adenylyl Cyclase Beta1_AR->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Heart_Effects Decreased Heart Rate Decreased Contractility PKA->Heart_Effects Nebivolol_l l-Nebivolol Beta3_AR β3-Adrenergic Receptor Nebivolol_l->Beta3_AR Agonism eNOS Endothelial Nitric Oxide Synthase (eNOS) Beta3_AR->eNOS Activation NO Nitric Oxide (NO) eNOS->NO L-Arginine Vasodilation Vasodilation NO->Vasodilation

Caption: Mechanism of action of Nebivolol.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Benzyloxybenzyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of various heterocyclic compounds utilizing 2-benzyloxybenzyl chloride as a key starting material. The methodologies outlined below are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

2-Benzyloxybenzyl chloride is a versatile bifunctional reagent that can be employed in the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in drug discovery. The presence of a reactive benzylic chloride for nucleophilic substitution and a benzyloxy group that can be cleaved to reveal a phenol allows for sequential bond-forming strategies, leading to the construction of complex cyclic systems. This document details the synthesis of oxygen, nitrogen, and sulfur-containing heterocycles, with a primary focus on the well-established synthesis of dibenz[b,f]oxepines.

Synthesis of Oxygen Heterocycles: Dibenz[b,f]oxepines

The dibenz[b,f]oxepine core is a key structural motif in a number of biologically active compounds. A common and effective strategy for its synthesis involves the formation of a diaryl ether followed by an intramolecular cyclization.

Logical Workflow for Dibenz[b,f]oxepine Synthesis

Dibenzoxepine_Synthesis_Workflow start Start: 2-Benzyloxybenzyl chloride & Salicylaldehyde step1 Step 1: Williamson Ether Synthesis start->step1 intermediate Intermediate: 2-(2-(Benzyloxy)benzyl)oxy) benzaldehyde step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Friedel-Crafts) intermediate->step2 product Product: Dibenz[b,f]oxepine Scaffold step2->product

Caption: Workflow for the two-step synthesis of the dibenz[b,f]oxepine scaffold.

Experimental Protocol: Synthesis of Dibenz[b,f]oxepine

This protocol is a representative procedure based on established synthetic strategies.

Step 1: Synthesis of 2-((2-(Benzyloxy)benzyl)oxy)benzaldehyde

  • Reagents and Materials:

    • 2-Benzyloxybenzyl chloride

    • Salicylaldehyde

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure: a. To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). b. Stir the suspension at room temperature for 15 minutes. c. Add a solution of 2-benzyloxybenzyl chloride (1.0 eq) in anhydrous acetone dropwise to the reaction mixture. d. Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-((2-(benzyloxy)benzyl)oxy)benzaldehyde.

Step 2: Intramolecular Cyclization to Dibenz[b,f]oxepine

  • Reagents and Materials:

    • 2-((2-(Benzyloxy)benzyl)oxy)benzaldehyde

    • Lewis acid (e.g., Polyphosphoric acid (PPA) or a solution of H₂SO₄ in acetic acid)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure (using PPA): a. Place 2-((2-(benzyloxy)benzyl)oxy)benzaldehyde (1.0 eq) in a round-bottom flask. b. Add polyphosphoric acid (PPA) (10-20 times the weight of the aldehyde). c. Heat the mixture with stirring at 100-120 °C. Monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). f. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization to obtain the desired dibenz[b,f]oxepine.

Data Presentation
StepProductYield (%)M.p. (°C)¹H NMR (δ, ppm)
12-((2-(Benzyloxy)benzyl)oxy)benzaldehyde85-95Oil10.5 (s, 1H, CHO), 7.2-7.9 (m, 13H, Ar-H), 5.1 (s, 2H, OCH₂Ph), 5.0 (s, 2H, OCH₂Ar)
2Dibenz[b,f]oxepine60-75108-1107.1-7.6 (m, 8H, Ar-H), 6.9 (s, 2H, C=CH)

Note: The presented data is representative and may vary based on specific reaction conditions and substrates.

Synthesis of Nitrogen Heterocycles: Acridines (Proposed Strategy)

The synthesis of acridines from 2-benzyloxybenzyl chloride can be envisioned through a two-step process involving N-alkylation of an aniline derivative followed by intramolecular cyclization.

Conceptual Pathway for Acridine Synthesis

Acridine_Synthesis_Pathway start Start: 2-Benzyloxybenzyl chloride & Aniline step1 Step 1: N-Alkylation start->step1 intermediate Intermediate: N-(2-(Benzyloxy)benzyl) aniline step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Friedel-Crafts) intermediate->step2 product Product: Acridine Scaffold step2->product Benzothiazepine_Synthesis_Pathway start Start: 2-Benzyloxybenzyl chloride & Cysteine derivative step1 Step 1: S-Alkylation start->step1 intermediate Intermediate: S-(2-(Benzyloxy)benzyl) cysteine derivative step1->intermediate step2 Step 2: Intramolecular Amide Formation/Cyclization intermediate->step2 product Product: Benzothiazepine Scaffold step2->product

Application Notes: The Strategic Use of 1-(Benzyloxy)-2-(chloromethyl)benzene in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Benzyloxy)-2-(chloromethyl)benzene, also known as 2-benzyloxybenzyl chloride, serves as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility lies in its dual functionality: the chloromethyl group acts as a potent electrophile for the introduction of the 2-(benzyloxy)benzyl moiety via nucleophilic substitution, while the benzyl ether provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages. These attributes make it a valuable reagent in the total synthesis of natural products and their analogs, enabling the construction of key structural motifs.

This document provides an overview of the application of this compound in synthetic chemistry, with a focus on its role in the preparation of precursors for total synthesis. Detailed protocols and data from selected applications are presented to guide researchers in its effective utilization.

Key Applications in Synthesis

While direct applications in the total synthesis of highly complex natural products are not extensively documented, this compound is instrumental in the synthesis of important heterocyclic scaffolds and synthetic intermediates that are precursors to larger molecules. Its primary role is in the O-alkylation or C-alkylation of various substrates.

Synthesis of Isochromanone Derivatives

A significant application of this compound is in the synthesis of 3-aryl-isochromanones. These structures are present in a variety of biologically active natural products. The synthesis involves the O-alkylation of a methyl 2-bromophenylacetate derivative with this compound, followed by an intramolecular Heck reaction to form the isochromanone core.

Experimental Workflow for Isochromanone Synthesis

A Methyl 2-bromophenylacetate + This compound B O-Alkylation A->B C Alkylated Intermediate B->C D Intramolecular Heck Reaction C->D E 3-(2-(Benzyloxy)phenyl)isochroman-1-one D->E

Caption: Synthetic pathway to 3-aryl-isochromanones.

Protocol: Synthesis of Methyl 2-(2-((2-(benzyloxy)benzyl)oxy)-2-oxoethyl)benzoate

This protocol details the initial O-alkylation step, a critical transformation employing this compound.

  • Reactants:

    • Methyl 2-(2-hydroxy-2-oxoethyl)benzoate

    • This compound

    • Potassium carbonate (K₂CO₃)

    • Acetone (as solvent)

  • Procedure:

    • A mixture of methyl 2-(2-hydroxy-2-oxoethyl)benzoate (1.0 eq), this compound (1.2 eq), and finely powdered K₂CO₃ (3.0 eq) in dry acetone is prepared.

    • The reaction mixture is heated to reflux and stirred vigorously.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.

    • The solvent is removed from the filtrate under reduced pressure.

    • The resulting residue is purified by column chromatography on silica gel to afford the desired O-alkylated product.

Quantitative Data

ProductReagentYield (%)Reaction Time (h)Ref.
Methyl 2-(2-((2-(benzyloxy)benzyl)oxy)-2-oxoethyl)benzoateThis compound85-9512-24
Synthesis of TADDOL-Analogous Chiral Ligands

This compound is also employed in the synthesis of chiral ligands, which are essential for asymmetric catalysis. One such application is in the preparation of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) analogs. In this context, the reagent is used to introduce the bulky 2-(benzyloxy)benzyl group, which can influence the stereochemical outcome of catalyzed reactions.

Experimental Workflow for TADDOL-Analog Synthesis

A Grignard Reagent of 1-(benzyloxy)-2-bromobenzene B Reaction with (R,R)-Dimethyl Tartrate A->B C TADDOL-Analog Precursor B->C D Deprotection/Further Modification C->D E Final Chiral Ligand D->E

Caption: Pathway to TADDOL-analogous chiral ligands.

Protocol: Grignard Reaction for TADDOL-Analog Synthesis

This protocol outlines the preparation of the Grignard reagent from the corresponding bromide, which is structurally related to the chloride, and its subsequent reaction. The use of this compound would involve a nucleophilic attack on the chloromethyl group by a suitable diol precursor.

  • Reactants:

    • 1-(Benzyloxy)-2-bromobenzene (as a proxy for the Grignard precursor)

    • Magnesium turnings

    • (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

    • Dry tetrahydrofuran (THF) (as solvent)

  • Procedure:

    • Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., Argon).

    • A solution of 1-(benzyloxy)-2-bromobenzene in dry THF is added dropwise to the magnesium turnings to initiate the Grignard reagent formation.

    • The reaction is gently heated to maintain a steady reflux.

    • After the formation of the Grignard reagent is complete, the solution is cooled.

    • A solution of the tartrate derivative in dry THF is added dropwise to the Grignard reagent at a low temperature (e.g., -78 °C).

    • The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried, filtered, and concentrated under reduced pressure.

    • The crude product is purified by chromatography to yield the TADDOL-analog precursor.

Quantitative Data

Product ClassKey ReagentTypical Yield (%)Ref.
TADDOL-Analog DiolsGrignard of 1-(benzyloxy)-2-bromobenzene60-80

Conclusion

This compound is a versatile reagent for introducing the 2-(benzyloxy)benzyl group into molecules. While its direct application in the late stages of complex total syntheses is not frequently reported, its role in the efficient construction of key synthetic intermediates, such as isochromanones and chiral ligands, is well-established. The protocols and data presented herein demonstrate its utility and provide a foundation for its application in the design and execution of novel synthetic routes. The ability to deprotect the benzyl ether to reveal a phenol offers further opportunities for functionalization, enhancing its strategic importance in multi-step synthesis.

Applications of 2-Benzyloxybenzyl Chloride and its Analogs in Polymer Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct, documented applications of 2-benzyloxybenzyl chloride in polymer chemistry are not prevalent in current literature, its chemical structure suggests potential utility as an initiator in controlled polymerization reactions. This document explores these potential applications by drawing parallels with structurally similar and well-established compounds in polymer synthesis. The focus will be on its prospective role in Atom Transfer Radical Polymerization (ATRP) and cationic polymerization, providing theoretical frameworks and detailed experimental protocols for analogous systems. Furthermore, the significance of the benzyloxy moiety as a protecting group, which can be cleaved post-polymerization to yield functional polymers, will be discussed. This allows for the introduction of phenolic functionalities, which are valuable in drug delivery and other biomedical applications.

Introduction to Functional Polymers and Initiators

The synthesis of well-defined functional polymers is a cornerstone of modern materials science and drug development. The precise control over polymer architecture, molecular weight, and functionality is paramount for creating materials with tailored properties. The initiator plays a crucial role in determining these characteristics. Benzyl halides, a class of compounds to which 2-benzyloxybenzyl chloride belongs, are known to be effective initiators in various polymerization techniques, particularly in controlled radical polymerizations like ATRP and in cationic polymerizations.[]

The presence of a benzyloxy group in 2-benzyloxybenzyl chloride offers an additional layer of functionality. The benzyl group can act as a protecting group for the hydroxyl functionality, which can be deprotected under specific conditions post-polymerization to yield a phenol group on the polymer chain end. This "end-functionalization" is a powerful tool for the synthesis of telechelic polymers, which can be used as building blocks for more complex architectures like block copolymers or for conjugation to biomolecules.

Potential Application as an Initiator in Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for synthesizing polymers with controlled molecular weights and narrow polydispersity.[2] The mechanism relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. Alkyl halides, particularly those with activating groups, are commonly used as initiators.[][2]

The structure of 2-benzyloxybenzyl chloride, with its benzylic chloride, makes it a plausible candidate as an ATRP initiator, especially for the polymerization of styrenic monomers.[] The benzylic position can be activated by a copper(I) catalyst to generate a radical that initiates polymerization.

Experimental Protocol: ATRP of Styrene using a Benzyl Chloride Analog Initiator

This protocol describes a general procedure for the ATRP of styrene using a benzyl chloride-type initiator.

Materials:

  • Styrene (monomer), purified by passing through basic alumina.

  • 1-Phenylethyl chloride (initiator, analog for 2-benzyloxybenzyl chloride).

  • Copper(I) chloride (CuCl, catalyst).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand).

  • Anisole (solvent).

  • Methanol (for precipitation).

Procedure:

  • To a dried Schlenk flask, add CuCl (5.0 mg, 0.05 mmol) and a magnetic stir bar.

  • Seal the flask with a rubber septum and cycle between vacuum and nitrogen three times to remove oxygen.

  • Add anisole (2 mL) and PMDETA (10.4 µL, 0.05 mmol) via syringe under a nitrogen atmosphere.

  • Stir the mixture until a homogeneous green solution is formed.

  • Add styrene (2.17 g, 20.9 mmol) to the flask.

  • In a separate, dry vial, prepare a solution of 1-phenylethyl chloride (6.9 µL, 0.05 mmol) in anisole (0.5 mL).

  • Inject the initiator solution into the reaction flask to start the polymerization.

  • Place the flask in a preheated oil bath at 110°C.

  • Take samples periodically via a degassed syringe to monitor conversion and molecular weight evolution by gas chromatography (GC) and size exclusion chromatography (SEC).

  • After the desired conversion is reached, cool the flask to room temperature and expose the solution to air to quench the polymerization.

  • Dilute the mixture with THF (5 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

  • Filter the white polymer, wash with methanol, and dry under vacuum at 40°C overnight.

Expected Data and Comparison

The following table presents typical data for the ATRP of styrene using a benzyl chloride-type initiator.

EntryInitiatorMonomer/Initiator/Catalyst/Ligand RatioTime (h)Conversion (%)Mn (SEC) ( g/mol )PDI (Mw/Mn)
11-Phenylethyl chloride100/1/1/14555,8001.15
21-Phenylethyl chloride200/1/1/186212,5001.20

Data is illustrative and based on typical results for benzyl chloride-initiated ATRP of styrene.

Experimental Workflow for ATRP

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_flask 1. Add CuCl to Schlenk flask purge 2. Purge with N2 prep_flask->purge add_solvents 3. Add Anisole and PMDETA purge->add_solvents add_monomer 4. Add Styrene add_solvents->add_monomer initiate 6. Inject Initiator add_monomer->initiate prep_initiator 5. Prepare Initiator Solution prep_initiator->initiate heat 7. Heat to 110°C initiate->heat sampling 8. Monitor Reaction heat->sampling quench 9. Quench Polymerization sampling->quench purify 10. Remove Catalyst quench->purify precipitate 11. Precipitate Polymer purify->precipitate dry 12. Dry Polymer precipitate->dry

Caption: Workflow for Atom Transfer Radical Polymerization.

Potential Application as an Initiator in Cationic Polymerization

Cationic polymerization is another important method for synthesizing polymers from monomers with electron-donating groups, such as vinyl ethers and styrenes.[3][4] The initiation step involves the generation of a carbocation that propagates. Benzyl halides can serve as initiators in the presence of a Lewis acid co-initiator, which facilitates the abstraction of the halide to form a benzylic carbocation.[4][5]

2-Benzyloxybenzyl chloride could potentially initiate the cationic polymerization of a monomer like isobutyl vinyl ether in the presence of a Lewis acid such as tin(IV) chloride (SnCl4).

Experimental Protocol: Cationic Polymerization of Isobutyl Vinyl Ether

This protocol outlines a general procedure for the cationic polymerization of isobutyl vinyl ether using a benzyl chloride analog initiator system.

Materials:

  • Isobutyl vinyl ether (monomer), dried over calcium hydride and distilled.

  • 1-Phenylethyl chloride (initiator).

  • Tin(IV) chloride (SnCl4, co-initiator).

  • Dichloromethane (solvent), dried over calcium hydride and distilled.

  • Methanol with a small amount of ammonia (for termination).

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Under a nitrogen atmosphere, add dichloromethane (20 mL) and cool the flask to -78°C using a dry ice/acetone bath.

  • Add isobutyl vinyl ether (2.0 g, 20 mmol) via syringe.

  • In a separate vial, prepare a solution of 1-phenylethyl chloride (14.1 mg, 0.1 mmol) in dichloromethane (1 mL).

  • Add the initiator solution to the cooled monomer solution.

  • Prepare a solution of SnCl4 (26.1 mg, 0.1 mmol) in dichloromethane (1 mL).

  • Slowly add the SnCl4 solution dropwise to the reaction mixture to initiate the polymerization.

  • Stir the reaction at -78°C for 2 hours.

  • Terminate the polymerization by adding 2 mL of pre-chilled methanol containing a few drops of aqueous ammonia.

  • Allow the mixture to warm to room temperature.

  • Wash the solution with dilute aqueous HCl, followed by water, and then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and precipitate the polymer in a large excess of methanol.

  • Filter the polymer and dry it under vacuum.

Expected Data for Cationic Polymerization
EntryMonomerInitiator SystemTemp (°C)Mn ( g/mol )PDI (Mw/Mn)
1Isobutyl vinyl ether1-PECl / SnCl4-7815,0001.35
2Styrene1-PECl / SnCl4-7812,0001.40

Data is illustrative and based on typical results for cationic polymerization.

Post-Polymerization Deprotection of the Benzyloxy Group

A key feature of using a benzyloxy-functionalized initiator is the ability to deprotect the hydroxyl group after polymerization. This would yield a polymer with a terminal phenol group, which can be used for further reactions, such as conjugation to other molecules or surface immobilization. The most common method for benzyl ether deprotection is catalytic hydrogenolysis.[]

Protocol: Deprotection of a Benzyloxy-Terminated Polymer

Materials:

  • Benzyloxy-terminated polymer.

  • Palladium on carbon (10 wt. % Pd/C).

  • Tetrahydrofuran (THF, solvent).

  • Hydrogen gas (H2).

Procedure:

  • Dissolve the benzyloxy-terminated polymer (1.0 g) in THF (20 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C (0.1 g) to the solution.

  • Connect the flask to a hydrogen balloon or a hydrogenation apparatus.

  • Purge the flask with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 24 hours.

  • Monitor the reaction by TLC or NMR to confirm the disappearance of the benzyl group signals.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with THF.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the phenol-terminated polymer.

Deprotection and Functionalization Pathway

Deprotection_Pathway cluster_polymerization Polymer Synthesis cluster_deprotection Deprotection cluster_functionalization Further Functionalization Initiator 2-Benzyloxybenzyl Chloride Initiator Polymerization Polymerization (e.g., ATRP) Initiator->Polymerization Monomer Monomer Monomer->Polymerization Protected_Polymer Benzyloxy-Terminated Polymer Polymerization->Protected_Polymer Deprotection Hydrogenolysis (H2, Pd/C) Protected_Polymer->Deprotection Deprotected_Polymer Phenol-Terminated Polymer Deprotection->Deprotected_Polymer Functionalization Conjugation to Biomolecules, Surface Grafting, etc. Deprotected_Polymer->Functionalization

Caption: Pathway from initiator to functional polymer.

Conclusion

While 2-benzyloxybenzyl chloride is not a commonly cited compound in polymer chemistry literature, its structure holds significant potential for the synthesis of functional polymers. By acting as an initiator for controlled polymerization techniques like ATRP or cationic polymerization, it could enable the creation of well-defined polymers with a protected hydroxyl end-group. The subsequent deprotection to reveal a terminal phenol group opens up a wide array of possibilities for post-polymerization modification, which is of great interest in the development of advanced materials for drug delivery, diagnostics, and other biomedical applications. The protocols and data presented for analogous systems provide a strong foundation for researchers to explore the utility of 2-benzyloxybenzyl chloride and similar structures in their own polymer synthesis endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyloxybenzyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 2-benzyloxybenzyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-benzyloxybenzyl chloride?

The synthesis typically involves the chlorination of 2-benzyloxybenzyl alcohol. The most common and effective methods include using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), or employing other chlorinating agents like aluminum trichloride (AlCl₃) in 1,4-dioxane.[1][2] Another approach involves reacting the alcohol with concentrated hydrochloric acid, which can be effective if a large excess of the acid is used.[3]

Q2: I am experiencing a very low yield. What are the potential causes?

Low yield is a common issue that can be attributed to several factors:

  • Incomplete Reaction: The conversion of the starting alcohol may be insufficient. This could be due to inadequate reagent stoichiometry, low reaction temperature, or insufficient reaction time.

  • Side Reactions: The formation of byproducts can significantly consume the starting material and complicate purification. Common side products include dibenzyl ether and 2-benzyloxybenzaldehyde.

  • Product Decomposition: Benzyl chlorides can be unstable and may decompose during the reaction or workup, especially in the presence of water or heat.[3][4]

  • Loss During Workup: The product may be lost during the extraction and purification steps. Hydrolysis of the product back to the alcohol can occur if aqueous washes are not performed carefully and quickly at low temperatures.[3]

Q3: What are the likely side products in this synthesis, and how can I minimize them?

The primary side products are typically 2-benzyloxybenzaldehyde and bis(2-(benzyloxy)benzyl) ether.

  • 2-Benzyloxybenzaldehyde: This aldehyde forms if the starting alcohol is oxidized. This is more common with certain chlorinating agents or if air (oxygen) is not excluded from the reaction. Using mild and specific chlorinating agents under an inert atmosphere (like nitrogen or argon) can minimize this.

  • Bis(2-(benzyloxy)benzyl) ether: This ether can form through the self-condensation of two molecules of 2-benzyloxybenzyl alcohol (acid-catalyzed) or by the reaction of the 2-benzyloxybenzyl chloride product with unreacted starting alcohol. To minimize its formation, ensure a high conversion of the starting alcohol by using a slight excess of the chlorinating agent and ensuring efficient mixing.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to clearly separate the starting alcohol from the less polar product, 2-benzyloxybenzyl chloride. The reaction is complete when the spot corresponding to the starting alcohol has disappeared. Note that acid chlorides can be unstable on silica gel, so TLC analysis should be performed quickly.[5]

Q5: What is the best procedure for purifying the final product?

Purification typically involves the following steps:

  • Quenching: Carefully quench the reaction mixture, often with cold water or ice, to decompose any remaining chlorinating reagent.

  • Aqueous Wash: Wash the organic layer with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Final Purification: For high purity, the crude product can be purified by flash column chromatography on silica gel or by recrystallization.[2]

Troubleshooting Guide for Low Yield

Use the following diagram and table to diagnose and resolve issues leading to poor yields.

G start Low Yield of 2-Benzyloxybenzyl Chloride incomplete_conv Incomplete Conversion of Starting Alcohol start->incomplete_conv side_products High Level of Side Products start->side_products workup_loss Product Loss During Workup/Purification start->workup_loss sol_reagent Increase Stoichiometry of Chlorinating Agent incomplete_conv->sol_reagent Potential Solutions sol_time Increase Reaction Time or Temperature incomplete_conv->sol_time Potential Solutions sol_catalyst Check Activity/Amount of Catalyst (e.g., DMF) incomplete_conv->sol_catalyst Potential Solutions sol_inert Run Reaction Under Inert Atmosphere (N₂) side_products->sol_inert Potential Solutions sol_temp Maintain Low Temperature During Reagent Addition side_products->sol_temp Potential Solutions sol_reagent_choice Select a Milder Chlorinating Reagent side_products->sol_reagent_choice Potential Solutions sol_wash Use Cold (0-5°C) Aqueous Solutions for Washing workup_loss->sol_wash Potential Solutions sol_extract Perform Multiple Extractions with Organic Solvent workup_loss->sol_extract Potential Solutions sol_purify Optimize Purification Method (e.g., Chromatography Gradient) workup_loss->sol_purify Potential Solutions

Caption: Troubleshooting workflow for diagnosing low product yield.

Data Presentation

Table 1: Comparison of Common Chlorination Methods for Benzylic Alcohols
Method/ReagentTypical ConditionsAdvantagesDisadvantages / Common Side ProductsTypical Yield
Thionyl Chloride (SOCl₂) / cat. DMF CH₂Cl₂, 0°C to RTHigh yield, readily available reagents.[2]Generates HCl and SO₂ gas; potential for charring if overheated.>90%
Aluminum Trichloride (AlCl₃) 1,4-Dioxane, 70°CLow cost, high conversion, simple product isolation by filtration.[1]Requires elevated temperature; Lewis acid can promote side reactions.[1]~95%
Conc. Hydrochloric Acid (HCl) Neat, RT to 60°CInexpensive, simple procedure.Requires a large excess of acid for high yield; reaction can be slow.[3]70% to >95%
N-Chlorosuccinimide (NCS) / Photocatalyst Visible Light IrradiationMild and scalable method.Requires specialized photocatalysis setup.High

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)

This protocol is a standard and highly effective method for converting 2-benzyloxybenzyl alcohol to the corresponding chloride.

G start Start dissolve 1. Dissolve 2-benzyloxybenzyl alcohol in anhydrous CH₂Cl₂ under N₂. start->dissolve cool 2. Cool the solution to 0°C in an ice bath. dissolve->cool dmf 3. Add catalytic DMF (1-2 drops). cool->dmf add_socl2 4. Add thionyl chloride (1.1 eq.) dropwise via syringe. dmf->add_socl2 react 5. Stir at 0°C for 30 min, then warm to RT and stir for 2-4h. add_socl2->react monitor 6. Monitor reaction by TLC until alcohol is consumed. react->monitor quench 7. Slowly pour mixture onto crushed ice. monitor->quench extract 8. Separate layers and extract aqueous phase with CH₂Cl₂. quench->extract wash 9. Wash combined organic layers with cold NaHCO₃ (aq) and brine. extract->wash dry 10. Dry over anhydrous MgSO₄, filter, and concentrate. wash->dry purify 11. Purify by column chromatography if necessary. dry->purify end End purify->end

Caption: Experimental workflow for synthesis using thionyl chloride.

Methodology:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-benzyloxybenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops per 10 mmol of alcohol).

  • Slowly add thionyl chloride (1.1 - 1.2 eq.) dropwise to the solution. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction's completion by TLC.

  • Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude oil or solid by flash column chromatography on silica gel.

Protocol 2: Chlorination using Aluminum Trichloride (AlCl₃)

This method provides an alternative route with a simple workup.[1]

Methodology:

  • To a round-bottom flask, add 2-benzyloxybenzyl alcohol (1.0 eq.) and 1,4-dioxane.

  • Add aluminum trichloride (AlCl₃) (1.75 eq.) to the solution.

  • Immerse the flask in a preheated oil bath at 70°C and stir for 5 hours.

  • Cool the mixture to room temperature. A precipitate of aluminum salts may form.

  • Filter the mixture to remove the aluminum salts.

  • Add a small amount of water to the filtrate to hydrolyze any excess AlCl₃.

  • Extract the product with an organic solvent such as ethyl acetate (3-4 times).

  • Combine the organic layers, dry over anhydrous sodium carbonate (Na₂CO₃), filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or distillation.[1]

References

Technical Support Center: Reactions with 1-(benzyloxy)-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(benzyloxy)-2-(chloromethyl)benzene. The information is designed to help anticipate and resolve common issues encountered during chemical reactions involving this versatile reagent.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions with this compound, offering potential causes and solutions.

Problem 1: Low Yield of the Desired Product in Nucleophilic Substitution Reactions

Symptoms:

  • The primary product's yield is significantly lower than expected.

  • TLC or GC-MS analysis shows multiple spots or peaks, indicating a mixture of products.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Side Reaction: Elimination (E2) When using strong, sterically hindered bases (e.g., tert-butoxide) with your nucleophile, an E2 elimination can compete with the desired SN2 reaction, leading to the formation of an alkene side product.[1] To favor substitution, use a less sterically hindered base (e.g., sodium hydride, potassium carbonate) to generate the nucleophile.[2] Employing polar aprotic solvents like DMF or acetonitrile can also promote the SN2 pathway.[1]
Side Reaction: Hydrolysis The chloromethyl group is susceptible to hydrolysis, especially in the presence of water, leading to the formation of 2-(benzyloxy)benzyl alcohol. Ensure all reagents and solvents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
Side Reaction: Debenzylation The benzyloxy group can be cleaved under strongly acidic conditions.[3] If your reaction conditions are acidic, consider using a milder acid or a different synthetic route that avoids strong acids.
Impure Starting Material The purity of this compound is typically around 95%.[4] Impurities can lead to unwanted side reactions. It is advisable to purify the starting material by recrystallization or column chromatography if high purity is critical for your reaction.

Experimental Protocol: General Procedure for Nucleophilic Substitution (Williamson Ether Synthesis)

  • To a solution of the alcohol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of Multiple Products in Friedel-Crafts Alkylation

Symptoms:

  • The reaction mixture contains a complex mixture of alkylated aromatic compounds.

  • Isolation of the desired mono-alkylated product is difficult.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Side Reaction: Polyalkylation The initial alkylation product is often more reactive than the starting aromatic compound, leading to further alkylation.[5][6] To minimize this, use a large excess of the aromatic substrate relative to this compound.[5]
Side Reaction: Isomerization The benzylic carbocation formed can lead to substitution at different positions on the aromatic ring, resulting in a mixture of ortho, meta, and para isomers. The product distribution will depend on the directing effects of the substituents on the aromatic substrate. Consider the electronic properties of your aromatic substrate to predict the major isomer.
Catalyst Inactivation If the aromatic substrate contains basic functional groups (e.g., amines), they can react with the Lewis acid catalyst, rendering it inactive.[6] In such cases, a Friedel-Crafts reaction may not be suitable.

Experimental Protocol: General Procedure for Friedel-Crafts Alkylation

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in a large excess of the aromatic substrate (e.g., 10 eq. of benzene) at 0 °C, add a solution of this compound (1.0 eq.) in the aromatic substrate dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the aromatic solvent.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess aromatic solvent by distillation or under reduced pressure.

  • Purify the residue by column chromatography.

Problem 3: Low Yield of Grignard Reagent and Presence of a Dimeric Side Product

Symptoms:

  • Difficulty in initiating the Grignard reaction.

  • A significant amount of a high-molecular-weight, non-polar side product is observed.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Side Reaction: Wurtz Coupling The Grignard reagent formed can react with the starting this compound in a Wurtz-type coupling reaction to produce 1,2-bis(2-(benzyloxy)phenyl)ethane.[7][8] This is favored by high local concentrations of the alkyl halide. To minimize this, add the solution of this compound slowly to the magnesium turnings to maintain a low concentration of the halide.
Reaction Inhibition by Water Grignard reagents are highly reactive towards protic solvents, including water.[9] Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous ether as the solvent.
Magnesium Passivation The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10]

Experimental Protocol: General Procedure for Grignard Reagent Formation

  • Place magnesium turnings (1.2 eq.) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether to the flask.

  • If the reaction does not start (indicated by bubbling and a loss of the iodine color), gently warm the flask.

  • Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent is ready for use in subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most common side products depend on the reaction type:

  • Nucleophilic Substitution: 2-(Benzyloxy)benzyl alcohol (from hydrolysis) and the corresponding alkene (from E2 elimination).

  • Friedel-Crafts Alkylation: Poly-alkylated products and isomeric products.

  • Grignard Reaction: 1,2-Bis(2-(benzyloxy)phenyl)ethane (from Wurtz coupling).

Q2: How can I purify my product from these side products?

A2: Column chromatography on silica gel is the most common and effective method for separating the desired product from the side products mentioned above. The choice of eluent will depend on the polarity of your product and the impurities.

Q3: Is the benzyloxy group stable under typical reaction conditions?

A3: The benzyloxy group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids and can be cleaved. It is also susceptible to hydrogenolysis (cleavage by catalytic hydrogenation).

Q4: What precautions should I take when handling this compound?

A4: this compound is a lachrymator and an alkylating agent, which means it can be harmful. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualizations

Reaction_Pathways A 1-(benzyloxy)-2- (chloromethyl)benzene B Desired Product (SN2) A->B Nucleophile C Elimination Product (E2) A->C Strong, Hindered Base D Hydrolysis Product A->D H2O

Figure 1. Competing reaction pathways in nucleophilic substitution.

Friedel_Crafts_Side_Reactions cluster_0 Reaction Progression A Aromatic Substrate B Mono-alkylation Product A->B + 1-(benzyloxy)-2- (chloromethyl)benzene (Lewis Acid) C Poly-alkylation Product B->C + 1-(benzyloxy)-2- (chloromethyl)benzene (Lewis Acid)

Figure 2. Logical flow of polyalkylation in Friedel-Crafts reactions.

Grignard_Formation_Issues A 1-(benzyloxy)-2- (chloromethyl)benzene B Grignard Reagent A->B + Mg C Wurtz Coupling Product B->C + 1-(benzyloxy)-2- (chloromethyl)benzene

Figure 3. Formation of the Wurtz coupling side product.

References

Technical Support Center: Purification of Crude 1-(benzyloxy)-2-(chloromethyl)benzene by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-(benzyloxy)-2-(chloromethyl)benzene via column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product Elutes with the Solvent Front (Low Retention) The eluent is too polar.- Start with a less polar solvent system, such as pure hexanes or a high hexane-to-ethyl acetate ratio (e.g., 98:2).- Gradually increase the polarity of the eluent (e.g., to 95:5 hexane:ethyl acetate) to elute the product.
Poor Separation of Product and Impurities - Inappropriate solvent system.- Co-elution of impurities with similar polarity.- Overloading the column.- Perform thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find the optimal separation conditions.- Consider using a shallower gradient or isocratic elution with the optimized solvent system.- Reduce the amount of crude material loaded onto the column. The mass of the crude product should typically be 1-2% of the mass of the silica gel.
Product Degradation on the Column (Streaking on TLC, Low Yield) The silica gel is too acidic, causing debenzylation or other side reactions.- Deactivate the silica gel by treating it with a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), in the eluent.- Alternatively, use neutral or basic alumina as the stationary phase.
No Compound Eluting from the Column - The eluent is not polar enough.- The compound has decomposed on the column.- Gradually increase the polarity of the eluent. If the compound is very polar, a system like dichloromethane/methanol might be necessary.- To check for decomposition, a small sample of the crude material can be stirred with silica gel in the chosen eluent and monitored by TLC over time.
Product Contaminated with Benzyl Bromide or 2-Chlorobenzyl Alcohol (from Williamson Ether Synthesis) These starting materials have polarities close to the product.- Benzyl bromide is generally less polar than the product and should elute first. Use a very non-polar eluent initially to wash it off the column.- 2-Chlorobenzyl alcohol is more polar due to the hydroxyl group and will have a lower Rf value. It will elute after the product.
Product Contaminated with Diarylmethane Byproducts (from Chloromethylation) Diarylmethanes are typically non-polar.- These byproducts will likely elute before the desired product. Use a non-polar eluent at the beginning of the chromatography to remove them.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of hexanes and ethyl acetate. A common starting ratio is 9:1 (hexanes:ethyl acetate). Depending on the TLC results, the polarity can be adjusted. For column chromatography, it is advisable to start with a less polar system (e.g., 95:5 or even 98:2 hexanes:ethyl acetate) to ensure good separation from less polar impurities.

Q2: How can I visualize this compound on a TLC plate?

This compound is UV active due to the benzene rings, so it can be visualized under a UV lamp (254 nm). Additionally, staining with a potassium permanganate (KMnO₄) solution can be used, which will react with the benzyl ether moiety.

Q3: What are the expected Rf values for the product and common impurities?

The Rf values are highly dependent on the exact solvent system and TLC plate. However, a general trend can be expected in a hexane/ethyl acetate system:

Compound Expected Relative Polarity Expected Relative Rf Value
Diarylmethane byproductsLowHigh
Benzyl bromide (unreacted)LowHigh
This compound Moderate Intermediate
2-Chlorobenzyl alcohol (unreacted)HighLow
Benzoic acid (from oxidation)Very HighVery Low (may streak)

Q4: Is there a risk of the product degrading on the silica gel column?

Yes, benzyl ethers can be sensitive to acidic conditions and may undergo debenzylation on standard silica gel.[1] If you observe significant streaking on the TLC plate or obtain a low yield of the purified product, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.

Q5: What is a typical loading capacity for a silica gel column for this purification?

For flash column chromatography, a general rule of thumb is to use a mass of silica gel that is 50 to 100 times the mass of the crude product to be purified. For example, for 1 gram of crude material, you would use 50-100 grams of silica gel.

Experimental Protocol: Flash Column Chromatography Purification

This protocol outlines a general procedure for the purification of 1 gram of crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 mm diameter)

  • TLC plates (silica gel coated)

  • UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate ratios (e.g., 95:5, 9:1, 4:1) to determine the optimal eluent for separation. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel (50-100 g) in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Drain the solvent until the level is just above the top layer of sand.

3. Sample Loading:

  • Dissolve the 1 gram of crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene.

  • Carefully add the dissolved sample onto the top of the silica bed using a pipette.

  • Drain the solvent until the sample is absorbed into the silica gel.

  • Gently add a small amount of the eluent to wash the sides of the column and allow it to absorb into the silica.

4. Elution and Fraction Collection:

  • Carefully fill the column with the starting eluent.

  • Apply gentle pressure (e.g., using a pump or house air) to begin eluting the compounds.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the elution process by TLC analysis of the collected fractions. Spot the starting material and the collected fractions on the same TLC plate for comparison.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired product and more polar impurities.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Chromatographic Parameters and Expected Elution Profile

Parameter Value / Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane / Ethyl Acetate Gradient
Initial Eluent Composition 98:2 to 95:5 Hexane:Ethyl Acetate
Final Eluent Composition 8:2 to 7:3 Hexane:Ethyl Acetate (if necessary)
Expected Elution Order 1. Diarylmethane byproducts2. Benzyl bromide3. This compound 4. 2-Chlorobenzyl alcohol
Typical Product Rf ~0.2-0.3 in the optimal eluent

Visualizations

experimental_workflow tlc TLC Analysis (Optimize Eluent) pack Pack Column (Silica Gel Slurry) load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine isolate Isolate Product (Rotary Evaporation) combine->isolate

Caption: Workflow for the purification of this compound.

References

Stability and storage conditions for 2-benzyloxybenzyl chloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and storage of 2-benzyloxybenzyl chloride, along with troubleshooting guidance for common issues encountered during its handling and use in research and development.

Stability and Storage Conditions

Proper storage is crucial to maintain the integrity and reactivity of 2-benzyloxybenzyl chloride. The following table summarizes the recommended storage conditions based on available safety data sheets and product information.

ParameterRecommendationSource
Temperature Store in a refrigerator at 2-8°C.[1][2]
Atmosphere Store under an inert gas.
Container Keep container tightly closed.[3][4][5]
Environment Store in a dry, cool, and well-ventilated place.[3][4]
Light Sensitivity The compound is light sensitive; protect from light.
Moisture The compound is moisture sensitive; avoid exposure to moist air or water.[3]

Frequently Asked Questions (FAQs)

Q1: My 2-benzyloxybenzyl chloride has turned yellow. Can I still use it?

A1: A yellow discoloration may indicate decomposition. The purity of the compound should be verified by an appropriate analytical method (e.g., NMR, HPLC) before use. If significant degradation is observed, it is recommended to use a fresh batch for sensitive applications.

Q2: What are the signs of decomposition for 2-benzyloxybenzyl chloride?

A2: Decomposition can be indicated by a change in physical appearance (e.g., color change from white to yellow), the presence of a pungent odor (due to the formation of hydrogen chloride gas upon hydrolysis), or decreased performance in reactions.

Q3: How should I handle 2-benzyloxybenzyl chloride to prevent degradation?

A3: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air. Use dry solvents and glassware. Avoid heat, sparks, open flames, and other ignition sources.[3] Work in a well-ventilated area or under a chemical fume hood.[3]

Q4: What materials are incompatible with 2-benzyloxybenzyl chloride?

A4: Avoid contact with bases, strong oxidizing agents, alcohols, amines, and metals.[3] Exposure to moisture can lead to hydrolysis, forming hydrochloric acid and 2-benzyloxybenzyl alcohol.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with 2-benzyloxybenzyl chloride.

IssuePossible CauseRecommended Action
Low reaction yield Degraded reagent: The 2-benzyloxybenzyl chloride may have degraded due to improper storage or handling.Confirm the purity of the starting material using analytical techniques. If degraded, use a fresh bottle.
Presence of moisture: The reaction may be sensitive to moisture, leading to hydrolysis of the benzyl chloride.Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions and an inert atmosphere.
Inconsistent reaction results Variable reagent quality: Different batches of 2-benzyloxybenzyl chloride may have varying purity.Qualify each new batch of the reagent before use in critical experiments. Store all batches under the same recommended conditions.
Formation of side products Reaction with incompatible materials: The reagent may be reacting with incompatible functional groups in the starting materials or with residual solvents.Review the compatibility of all reaction components. Ensure solvents are pure and free from reactive impurities.
Decomposition under reaction conditions: The reaction temperature or other conditions may be causing the 2-benzyloxybenzyl chloride to decompose.Investigate the thermal stability of the compound under your specific reaction conditions. Consider running the reaction at a lower temperature.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using 2-benzyloxybenzyl chloride.

troubleshooting_workflow Troubleshooting Workflow for 2-Benzyloxybenzyl Chloride cluster_storage Storage & Handling cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting storage Store at 2-8°C under inert gas, protect from light and moisture start Start Experiment check_purity Check Reagent Purity (e.g., NMR, HPLC) start->check_purity reaction_setup Anhydrous Conditions? Inert Atmosphere? check_purity->reaction_setup Purity OK investigate_purity Re-check Purity of Starting Material check_purity->investigate_purity Purity Low reaction_setup->start No, Correct Setup run_reaction Run Reaction reaction_setup->run_reaction Yes analyze_results Analyze Results run_reaction->analyze_results unexpected_results Unexpected Results? (Low Yield, Side Products) analyze_results->unexpected_results unexpected_results->investigate_purity Yes optimize Optimize Conditions unexpected_results->optimize No review_conditions Review Reaction Conditions (Temp, Solvent, etc.) investigate_purity->review_conditions check_compatibility Check for Incompatibilities review_conditions->check_compatibility check_compatibility->optimize

Caption: Troubleshooting workflow for experiments involving 2-benzyloxybenzyl chloride.

References

Technical Support Center: Troubleshooting Benzylic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to common issues encountered during benzylic substitution reactions, focusing on the identification and mitigation of unexpected byproducts.

Troubleshooting Guides

Issue 1: Formation of an Alkene Byproduct Instead of the Desired Substitution Product.

Q1: My reaction is yielding a significant amount of an alkene (elimination product) alongside my desired substituted benzyl derivative. What is causing this?

A1: The formation of an alkene byproduct is a result of a competing elimination reaction (E1 or E2) occurring alongside the desired nucleophilic substitution (SN1 or SN2).[1] Benzylic substrates are susceptible to both reaction pathways. The predominance of elimination is typically favored by:

  • Strong and/or bulky bases: Nucleophiles that are also strong bases (e.g., hydroxides, alkoxides) can abstract a proton from the carbon adjacent to the benzylic carbon, leading to E2 elimination.[2][3]

  • High temperatures: Higher reaction temperatures generally favor elimination over substitution.

  • Steric hindrance: A sterically hindered benzylic substrate or nucleophile can make the SN2 pathway more difficult, thereby increasing the proportion of the E2 product.[2]

  • Solvent: Polar protic solvents can promote E1 elimination in concert with SN1 reactions for secondary and tertiary benzylic systems.[4][5]

Q2: How can I minimize the formation of the elimination byproduct?

A2: To favor substitution over elimination, you can modify the reaction conditions:

  • Use a less basic nucleophile: Opt for nucleophiles that are weak bases, such as halides, cyanide, or azide.[4][5]

  • Lower the reaction temperature: Running the reaction at a lower temperature will generally decrease the rate of elimination more than substitution.

  • Choose an appropriate solvent: For SN2 reactions, a polar aprotic solvent (e.g., DMSO, DMF, acetone) can enhance the rate of substitution without promoting elimination.[2]

  • Substrate selection: If possible, using a primary benzylic halide will generally favor the SN2 pathway and reduce elimination.

Issue 2: The Alkyl Group on My Benzene Ring Has a Different Structure Than My Starting Alkyl Halide.

Q3: I performed a Friedel-Crafts alkylation with a primary alkyl halide, but my product has a rearranged, more branched alkyl group attached to the benzene ring. Why did this happen?

A3: This is a classic issue in Friedel-Crafts alkylation reactions and is due to a carbocation rearrangement.[6][7][8] The reaction proceeds through a carbocation intermediate. Primary carbocations are relatively unstable and can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before the benzene ring attacks.[6][8] For instance, reacting benzene with 1-chloropropane will primarily yield isopropylbenzene (cumene) instead of n-propylbenzene because the initially formed primary propyl carbocation rearranges to the more stable secondary isopropyl carbocation.[6][9]

Q4: How can I prevent carbocation rearrangements in Friedel-Crafts alkylation?

A4: To avoid carbocation rearrangements, you can:

  • Use an alkyl halide that forms a stable carbocation: Tertiary alkyl halides are good substrates as they already form a stable carbocation that is less likely to rearrange.[10]

  • Employ Friedel-Crafts Acylation followed by reduction: This is a common and effective strategy. An acyl group is first introduced via Friedel-Crafts acylation. The resulting acylium ion is resonance-stabilized and does not rearrange. The ketone product can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[11]

  • Control reaction temperature: In some cases, running the reaction at a lower temperature can favor the kinetic (unrearranged) product over the thermodynamic (rearranged) product.[12]

Issue 3: Multiple Alkyl Groups Have Been Added to My Benzene Ring.

Q5: I intended to perform a monoalkylation of my aromatic ring, but I've isolated products with two or more alkyl groups attached. What causes this polyalkylation?

A5: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the product of the initial alkylation is more reactive than the starting material.[10][13] Alkyl groups are electron-donating and activate the aromatic ring, making it more susceptible to further electrophilic attack.

Q6: What are the best strategies to achieve monoalkylation in a Friedel-Crafts reaction?

A6: To favor monoalkylation, you can:

  • Use a large excess of the aromatic substrate: By increasing the concentration of the starting aromatic compound relative to the alkylating agent, the probability of the electrophile encountering an unreacted benzene ring is much higher than it encountering an already alkylated one.[13]

  • Again, use Friedel-Crafts Acylation: The acyl group introduced in Friedel-Crafts acylation is electron-withdrawing and deactivates the aromatic ring, preventing further acylation. The subsequent reduction of the ketone will yield the monoalkylated product.[10]

  • Modify the catalyst: In some cases, catalyst choice can influence selectivity. For example, modifying a zeolite catalyst with Fe₂O₃ has been shown to increase the selectivity for the mono-alkylated para product in the reaction of toluene with tert-butyl alcohol.[14]

Frequently Asked Questions (FAQs)

Q7: My reaction mixture turned dark, and I've isolated benzoic acid instead of my desired substituted product. What happened?

A7: You have likely oxidized the benzylic position of your starting material or product. The benzylic carbon is particularly susceptible to oxidation.[11] Strong oxidizing agents, which may be present as contaminants or formed during the reaction, can convert a benzylic alkyl group to a carboxylic acid. Common laboratory oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are known to cause this transformation, often under heated conditions.[11]

Q8: I am trying to perform a benzylic bromination, but I am also getting bromination on the aromatic ring. How can I increase the selectivity for the benzylic position?

A8: Ring bromination is an electrophilic aromatic substitution reaction, while benzylic bromination is a free radical substitution. To favor benzylic bromination, you should use conditions that promote radical formation and avoid those that favor electrophilic attack. The reagent of choice for selective benzylic bromination is N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light (hν).[15] NBS provides a low, constant concentration of bromine radicals, which favors the desired pathway over electrophilic addition to the ring. Using a non-polar solvent like carbon tetrachloride or cyclohexane can also help suppress electrophilic aromatic substitution.

Q9: Can the solvent choice really make a big difference in the product distribution between substitution and elimination?

A9: Absolutely. The solvent plays a crucial role in stabilizing or destabilizing the transition states of the competing SN1, SN2, E1, and E2 pathways.

  • Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate in SN1 and E1 reactions and can also solvate the nucleophile, making it less effective for SN2.

  • Polar aprotic solvents (e.g., acetone, DMSO) are ideal for SN2 reactions as they solvate the cation but not the anionic nucleophile, increasing its reactivity. They do not promote the formation of carbocations. For secondary alkyl halides, switching from a protic to a polar aprotic solvent can dramatically decrease the amount of substitution product in favor of elimination when a strong base is used.[2]

Data Presentation

Table 1: Influence of Nucleophile/Base on the Product Distribution in the Reaction of a Secondary Benzylic Halide

SubstrateNucleophile/BaseSolventTemperature (°C)Substitution Product Yield (%)Elimination Product Yield (%)
Isopropyl BromideNaOHEthanol/WaterNot Specified21[2]79[2]
Secondary Alkyl HalideAlkoxideNot SpecifiedNot Specified5[2]85[2]
Isopropyl BromideNaOCH₃DMSONot Specified3[2]97[2]

Table 2: Product Distribution in Friedel-Crafts Alkylation Reactions

Aromatic SubstrateAlkylating AgentCatalystTemperature (°C)Major Product(s)Notes
Benzene1-ChloropropaneAlCl₃80Isopropylbenzene (Cumene)[12]Major product is rearranged.
Benzene1-ChloropropaneAlCl₃Room Tempn-Propylbenzene[12]Major product is not rearranged.
Toluenetert-Butyl AlcoholHβ (zeolite)19067.3% p-tert-butyltoluene[14]Low para-selectivity.
Toluenetert-Butyl AlcoholFe₂O₃ (20%)/Hβ19081.5% p-tert-butyltoluene[14]Modified catalyst improves para-selectivity.
Toluenetert-Butyl ChlorideAlCl₃Not Specified51.2% tert-butyltoluene[16]Yield under specific optimized conditions.
Benzene2-Chloro-2-methylpropane (1 eq.)AlCl₃Not Specifiedp-di-tert-butylbenzene[13]Polyalkylation is favored.

Experimental Protocols

Protocol 1: Selective Benzylic Bromination using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the selective bromination of a benzylic position, minimizing ring halogenation.

Materials:

  • Alkylbenzene substrate

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stir bar

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and reflux condenser, add the alkylbenzene substrate and the solvent.

  • Add N-bromosuccinimide (1.05 - 1.1 equivalents) to the flask.

  • Add a catalytic amount of the radical initiator (e.g., 0.02 equivalents of AIBN).

  • Heat the reaction mixture to reflux and maintain reflux for the duration of the reaction (monitor by TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide.

  • Purify the product by distillation or column chromatography as needed.

Protocol 2: Friedel-Crafts Acylation and Subsequent Reduction to Avoid Rearrangement and Polyalkylation

This two-step procedure is a reliable method for introducing a primary alkyl group to an aromatic ring without rearrangement.

Step A: Friedel-Crafts Acylation

  • To a flame-dried, three-necked round-bottom flask equipped with a stir bar, reflux condenser with a drying tube, and an addition funnel, add the aromatic substrate and a dry solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the flask in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to the flask with stirring.

  • Add the acyl chloride (1.0 equivalent) dropwise from the addition funnel to the cooled, stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer, wash with dilute HCl, then with water, and finally with a saturated sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by distillation or recrystallization.

Step B: Clemmensen or Wolff-Kishner Reduction of the Ketone

  • Clemmensen Reduction (Acidic Conditions): Reflux the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

  • Wolff-Kishner Reduction (Basic Conditions): Heat the ketone with hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.

The choice between these reduction methods will depend on the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions.

Mandatory Visualizations

Byproduct_Formation_Pathways Benzylic_Substrate Benzylic Substrate (e.g., R-CH₂-X) Substitution_Product Desired Substitution Product (Sₙ1 / Sₙ2) Benzylic_Substrate->Substitution_Product Weak Base Low Temp Elimination_Byproduct Elimination Byproduct (E1 / E2) Benzylic_Substrate->Elimination_Byproduct Strong Base High Temp Rearrangement_Byproduct Rearrangement Byproduct (Sₙ1) Benzylic_Substrate->Rearrangement_Byproduct Unstable Carbocation (e.g., 1° halide) Polyalkylation_Byproduct Polyalkylation Byproduct (Friedel-Crafts) Benzylic_Substrate->Polyalkylation_Byproduct Activated Ring Excess Alkylating Agent Oxidation_Byproduct Oxidation Byproduct Benzylic_Substrate->Oxidation_Byproduct Oxidizing Agent (e.g., KMnO₄) Troubleshooting_Workflow Start Unexpected Byproduct Observed Identify_Byproduct Identify Byproduct Structure (e.g., NMR, MS) Start->Identify_Byproduct Is_Alkene Is it an alkene? Identify_Byproduct->Is_Alkene Is_Rearranged Is it a rearranged isomer? Is_Alkene->Is_Rearranged No Action_Alkene Reduce Basicity of Nucleophile Lower Temperature Is_Alkene->Action_Alkene Yes Is_Polyalkylated Is it polyalkylated? Is_Rearranged->Is_Polyalkylated No Action_Rearranged Use Friedel-Crafts Acylation-Reduction Choose Substrate Forming Stable Carbocation Is_Rearranged->Action_Rearranged Yes Is_Oxidized Is it an oxidation product? Is_Polyalkylated->Is_Oxidized No Action_Polyalkylated Use Excess Aromatic Substrate Use Friedel-Crafts Acylation-Reduction Is_Polyalkylated->Action_Polyalkylated Yes Action_Oxidized Remove Oxidizing Agents Use Inert Atmosphere Is_Oxidized->Action_Oxidized Yes

References

Technical Support Center: Safe Handling of 2-Benzyloxybenzyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with 2-benzyloxybenzyl chloride. Adherence to these guidelines is critical to ensure personal safety and prevent laboratory accidents.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues that may arise during the handling and use of 2-benzyloxybenzyl chloride.

Q1: What are the primary hazards associated with 2-benzyloxybenzyl chloride?

A1: 2-Benzyloxybenzyl chloride is a hazardous chemical with multiple risks. It is a combustible liquid, toxic if inhaled, and harmful if swallowed or in contact with skin. It is corrosive and can cause severe skin burns and eye damage. Additionally, it may trigger an allergic skin reaction and is known to be a lachrymator (an irritant that causes tearing). It is also harmful to aquatic life.

Q2: What are the immediate first aid measures in case of exposure?

A2: Immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention as corrosive injuries can be difficult to heal if not treated promptly.[3][4]

  • Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician immediately.[3][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a physician or poison control center immediately.[2][5]

Q3: What personal protective equipment (PPE) is mandatory when handling this chemical?

A3: A complete protective suit is recommended.[3] At a minimum, you must wear:

  • Gloves: Chemical-resistant gloves must be worn and inspected before use. Use proper glove removal technique to avoid skin contact.[3][6]

  • Eye/Face Protection: Safety glasses with side-shields or goggles and a face shield are required.[3]

  • Lab Coat: A lab coat or smock must be worn at all times.[7]

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH (US) or EN 166 (EU) approved respirator is required.[3]

Q4: My 2-benzyloxybenzyl chloride appears as a "white to yellow sticky oil to solid." Is this normal?

A4: Yes, this appearance is normal and is consistent with the physical state described for the substance.[8] However, if you observe a significant and unexpected change in color or consistency, it may indicate degradation or contamination.

Q5: What should I do if I spill a small amount of 2-benzyloxybenzyl chloride inside a chemical fume hood?

A5: For a small spill within a fume hood:

  • Ensure the fume hood is operating correctly.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like Chemizorb® or dry sand.[5]

  • Collect the absorbent material and spilled chemical into a suitable, closed container for hazardous waste disposal.[3]

  • Clean the affected area thoroughly.

  • Do not allow the substance to enter drains.[3]

Q6: How can I tell if the compound is decomposing, and what are the risks?

A6: Decomposition can be initiated by contact with incompatible materials (see Table 2) or high temperatures. Signs of decomposition may include a change in color or the evolution of fumes. Thermal decomposition can release irritating and toxic gases and vapors, such as carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for 2-benzyloxybenzyl chloride and related compounds.

PropertyValueSource
Chemical Name 2-(Benzyloxy)benzyl chlorideN/A
CAS Number 23915-08-4[10]
Molecular Formula C₁₄H₁₃ClO
Molecular Weight 232.71 g/mol [8]
Appearance White to Yellow Sticky Oil to Solid[8]
Boiling Point 355.3 ± 22.0 °C at 760 Torr (Predicted)[8]
Density 1.152 ± 0.06 g/cm³ (Predicted)[8]
Storage Temperature 2 to 8 °C (Refrigerator), under inert atmosphere[3][8]
Flash Point 110 °C / 230 °F (for Benzyloxyacetyl chloride)[2]

Experimental Protocols

Protocol 1: General Handling and Use
  • Preparation: Before starting, ensure you have read and understood the Safety Data Sheet (SDS).[1][3] Clearly label all containers.[11]

  • Location: All work must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Don the required PPE as outlined in the FAQ section (gloves, goggles, face shield, lab coat).

  • Dispensing: When transferring the chemical, use caution to avoid splashes or creating aerosols.[7] Pour from larger containers to smaller ones. Never pipette by mouth.[7][12]

  • Reaction Setup: Ensure your reaction vessel is free of cracks or defects.[12] If heating, use a flameless heat source whenever possible.[12]

  • Post-Handling: After use, tightly close the container. Wash hands thoroughly with soap and water after removing gloves and before leaving the lab.[3][7] Contaminated work clothing should not be allowed out of the workplace.

Protocol 2: Storage
  • Container: Keep the container tightly closed to prevent moisture contact and contamination.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) as the material is moisture-sensitive.[9]

  • Location: Store in a designated, well-ventilated, and cool area, such as a corrosives cabinet.[1][9] The recommended storage temperature is between 2-8°C.[3][8]

  • Segregation: Keep away from incompatible materials. This includes bases, strong oxidizing agents, alcohols, amines, metals, and water.[1][9]

  • Access: The storage area should be locked or accessible only to authorized personnel.

Protocol 3: Spill Cleanup
  • Evacuation & Alerting: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a fume hood.

  • Ventilation: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: Cover drains to prevent environmental release.

  • Absorption: For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®, dry sand, earth).[5] Avoid using combustible absorbents.

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste as hazardous material according to local, state, and federal regulations.

Protocol 4: Waste Disposal
  • Waste Identification: All waste containing 2-benzyloxybenzyl chloride must be treated as hazardous.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Excess Chemical: Do not attempt to return unused chemicals to the original container.[11]

  • Contaminated Materials: Dispose of contaminated gloves, labware, and absorbent materials as hazardous waste.[3]

  • Disposal Route: Arrange for disposal through a licensed hazardous waste disposal company. Do not pour down the sink or dispose of in regular trash.

Visual Guides

// Node Definitions start [label="Spill Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="Alert Personnel &\nActivate Alarm (if necessary)", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Spill\n(Size & Location)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe [label="Don Appropriate PPE", fillcolor="#FBBC05", fontcolor="#202124"]; evacuate [label="Evacuate Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; small_spill [label="Small & Contained Spill\n(e.g., in fume hood)", fillcolor="#34A853", fontcolor="#FFFFFF"]; large_spill [label="Large or Uncontained Spill", fillcolor="#EA4335", fontcolor="#FFFFFF"]; contain [label="Contain Spill &\nCover Drains", fillcolor="#FBBC05", fontcolor="#202124"]; absorb [label="Absorb with\nInert Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Waste in\nSealed Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clean [label="Decontaminate Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; contact_ehs [label="Contact Emergency/\nEHS Personnel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Dispose of Waste &\nFile Report", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> alert [arrowhead=normal, color="#202124"]; alert -> assess [arrowhead=normal, color="#202124"]; assess -> small_spill [label="Small", arrowhead=normal, color="#202124"]; assess -> large_spill [label="Large", arrowhead=normal, color="#202124"]; small_spill -> ppe [arrowhead=normal, color="#202124"]; large_spill -> evacuate [arrowhead=normal, color="#202124"]; evacuate -> contact_ehs [arrowhead=normal, color="#202124"]; ppe -> contain [arrowhead=normal, color="#202124"]; contain -> absorb [arrowhead=normal, color="#202124"]; absorb -> collect [arrowhead=normal, color="#202124"]; collect -> clean [arrowhead=normal, color="#202124"]; clean -> end [arrowhead=normal, color="#202124"]; } end_dot Caption: Workflow for responding to a 2-benzyloxybenzyl chloride spill.

// Central Node main [label="2-Benzyloxybenzyl\nChloride", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Incompatible Nodes water [label="Water / Moisture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bases [label="Strong Bases", fillcolor="#FBBC05", fontcolor="#202124"]; oxidizers [label="Strong Oxidizing Agents", fillcolor="#FBBC05", fontcolor="#202124"]; alcohols [label="Alcohols", fillcolor="#34A853", fontcolor="#FFFFFF"]; amines [label="Amines", fillcolor="#34A853", fontcolor="#FFFFFF"]; metals [label="Metals", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges with labels main -> water [label="Reacts, may liberate\ntoxic/acidic gas"]; main -> bases [label="Violent Reaction"]; main -> oxidizers [label="Hazardous Reaction"]; main -> alcohols [label="Violent Reaction"]; main -> amines [label="Violent Reaction"]; main -> metals [label="Corrosive"]; } end_dot Caption: Chemical incompatibility of 2-benzyloxybenzyl chloride.

References

Overcoming steric hindrance in reactions with 1-(benzyloxy)-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(benzyloxy)-2-(chloromethyl)benzene. The sterically hindered nature of this compound often presents challenges in various chemical transformations. This guide offers insights and practical solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenge is steric hindrance originating from the bulky benzyloxy group positioned ortho to the reactive chloromethyl group. This hindrance can significantly slow down or prevent reactions at the benzylic carbon, leading to low yields and the formation of side products.

Q2: Which types of reactions are commonly performed with this substrate?

A2: This compound is a versatile building block, frequently used in:

  • Nucleophilic Substitution Reactions: To introduce a variety of functional groups.

  • Cross-Coupling Reactions: Including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations to form carbon-carbon and carbon-nitrogen bonds.

  • Grignard Reagent Formation: For subsequent reactions with electrophiles.

  • Synthesis of Heterocycles: A key application is the synthesis of isoindolinones.

Q3: Are there any specific safety precautions I should take?

A3: this compound is a benzyl chloride derivative and should be handled with care. It is a lachrymator and potential alkylating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Symptoms:

  • Incomplete consumption of starting material.

  • Low yield of the desired substituted product.

  • Formation of elimination byproducts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance: The bulky benzyloxy group physically blocks the nucleophile's access to the electrophilic carbon.Utilize Phase-Transfer Catalysis (PTC): PTC can enhance the reactivity of the nucleophile by bringing it into the organic phase as a more reactive, less solvated species. Tetrabutylammonium salts (e.g., TBAB) are commonly used catalysts.[1][2][3]
Weak Nucleophile: The chosen nucleophile may not be strong enough to overcome the steric barrier.Increase Nucleophilicity: Use a stronger, less sterically demanding nucleophile if possible. Alternatively, convert the nucleophile to its more reactive salt form using a strong base.
Inappropriate Solvent: The solvent may not be optimal for the reaction, affecting solubility and reaction rates.Solvent Optimization: Aprotic polar solvents like DMF or DMSO can often accelerate SN2 reactions. For PTC, a two-phase system (e.g., toluene/water) is employed.[3]
Low Reaction Temperature: The reaction may lack sufficient energy to overcome the activation barrier.Increase Temperature: Carefully increase the reaction temperature. Monitor for the formation of byproducts, as higher temperatures can sometimes favor elimination.
Issue 2: Difficulty in Forming the Grignard Reagent

Symptoms:

  • The reaction with magnesium turnings does not initiate.

  • A significant amount of Wurtz-type coupling byproduct (1,2-bis(2-(benzyloxy)phenyl)ethane) is formed.[4]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inactive Magnesium Surface: An oxide layer on the magnesium can prevent the reaction from starting.Activation of Magnesium: Use mechanical (crushing the turnings with a glass rod) or chemical (a small crystal of iodine) methods to activate the magnesium surface.[5][6]
Presence of Water: Grignard reagents are highly sensitive to moisture.Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5][6][7]
Wurtz Coupling: The formed Grignard reagent reacts with the starting benzylic chloride.Slow Addition: Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This minimizes the side reaction.[4]
Issue 3: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Poor conversion in Suzuki, Buchwald-Hartwig, Sonogashira, or Heck reactions.

  • Decomposition of the catalyst or starting materials.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance Around the Metal Center: The bulky substrate can hinder oxidative addition and reductive elimination steps in the catalytic cycle.Bulky, Electron-Rich Ligands: Employ specialized phosphine ligands designed for sterically hindered substrates. For Suzuki reactions, consider ligands like SPhos or XPhos.[8] For Buchwald-Hartwig aminations, ligands such as Josiphos or Xantphos can be effective.[9][10]
Inappropriate Catalyst System: The chosen palladium precursor, ligand, and base may not be optimal for this specific substrate.Systematic Optimization: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Reaction Conditions Not Optimized: Temperature and solvent can play a crucial role.Adjust Conditions: Microwave irradiation can sometimes improve yields and reduce reaction times for Suzuki couplings.[11] For Sonogashira couplings, copper-free conditions can sometimes be beneficial.[12]

Data Presentation: Cross-Coupling of Analogous Sterically Hindered Benzylic Halides

The following tables summarize reaction conditions and yields for cross-coupling reactions of benzylic halides with significant steric hindrance, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Benzylic Bromides [8][11][13][14]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)DMF140 (µW)0.33~50
PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O7712-2470-90
CataCXium A Pd G3 (5)-K₃PO₄ (2)2-MeTHF9018~91

Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl/Benzylic Halides [9][10]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(dba)₂ (1.5)XPhos (3)NaOtBu (2)TolueneReflux6~94
Pd₂(dba)₃ (1-2)BINAP (1.2-2.4)NaOtBu (1.4)Toluene80-1002-2470-95

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Isoindolinones via Nucleophilic Substitution

This protocol describes a general procedure for the synthesis of isoindolinones, a common application for this compound, particularly in drug discovery.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the desired primary amine (1.1 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as acetonitrile or DMF.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Reagent Addition: Add the arylboronic acid (1.2-1.5 equiv.), a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.), and this compound (1.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as toluene, dioxane, or DMF, often with a small amount of water.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase, dry it, and concentrate. Purify the product by column chromatography.[15]

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction_Type Identify Reaction Type Start->Check_Reaction_Type Nuc_Sub Nucleophilic Substitution Check_Reaction_Type->Nuc_Sub Cross_Coupling Cross-Coupling Check_Reaction_Type->Cross_Coupling Grignard Grignard Formation Check_Reaction_Type->Grignard PTC Implement Phase-Transfer Catalysis (PTC)? Nuc_Sub->PTC Slow Reaction Increase_Temp Increase Temperature? PTC->Increase_Temp No End Yield Improved PTC->End Yes Stronger_Nuc Use Stronger Nucleophile? Increase_Temp->Stronger_Nuc No Increase_Temp->End Yes Optimize_Solvent Optimize Solvent? Stronger_Nuc->Optimize_Solvent No Stronger_Nuc->End Yes Optimize_Solvent->End Change_Ligand Change Ligand (Bulky/Electron-Rich)? Cross_Coupling->Change_Ligand Low Conversion Screen_Base Screen Bases? Change_Ligand->Screen_Base No Change_Ligand->End Yes Screen_Catalyst Screen Pd Precursor? Screen_Base->Screen_Catalyst No Screen_Base->End Yes Screen_Catalyst->End Wurtz Wurtz Coupling Observed? Grignard->Wurtz No_Initiation Reaction Not Initiating? Grignard->No_Initiation Slow_Addition Slow Substrate Addition Wurtz->Slow_Addition Yes Activate_Mg Activate Mg Surface No_Initiation->Activate_Mg Yes Slow_Addition->End Activate_Mg->End

Caption: Troubleshooting workflow for low-yield reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add PdII R-Pd(II)Ln-X Ox_Add->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal PdII_R_R R-Pd(II)Ln-R' Transmetal->PdII_R_R Red_Elim Reductive Elimination PdII_R_R->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product R-R' Red_Elim->Product RX R-X (Ar-X or Bn-Cl) RX->Ox_Add R_M R'-M (e.g., Ar-B(OH)₂) or R₂'NH R_M->Transmetal

Caption: Generalized palladium cross-coupling catalytic cycle.

References

Interpreting complex NMR spectra of 2-benzyloxybenzyl chloride products.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting complex NMR spectra of 2-benzyloxybenzyl chloride and its related reaction products.

Section 1: Frequently Asked Questions (FAQs) - The Ideal Spectrum

This section details the expected ¹H and ¹³C NMR spectral data for pure 2-benzyloxybenzyl chloride.

Q1: What is the expected ¹H NMR spectrum for pure 2-benzyloxybenzyl chloride?

A1: The ¹H NMR spectrum of pure 2-benzyloxybenzyl chloride should exhibit three main sets of signals corresponding to the two distinct benzylic methylene groups and the aromatic protons. Due to the presence of two different aromatic rings, the aromatic region can be complex.

Q2: What is the expected ¹³C NMR spectrum for pure 2-benzyloxybenzyl chloride?

A2: The proton-decoupled ¹³C NMR spectrum should show distinct signals for the two benzylic carbons and the aromatic carbons. Due to symmetry in the unsubstituted benzyl ring, some aromatic carbon signals may overlap.

Section 2: Quantitative NMR Data Summary

The following tables summarize the expected chemical shifts for the target product and common impurities or side products that may be observed in the synthesis.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
2-Benzyloxybenzyl chloride (Product) Ar-CH₂ -Cl4.6 - 4.8Singlet (s)2H
Ph-CH₂ -O-Ar5.1 - 5.2Singlet (s)2H
Aromatic Protons6.9 - 7.5Multiplet (m)9H
2-Benzyloxybenzyl alcohol (Start Mat.)Ar-CH₂ -OH4.7 - 4.8Singlet (s)2H
Ph-CH₂ -O-Ar5.0 - 5.1Singlet (s)2H
Aromatic Protons6.9 - 7.4Multiplet (m)9H
-OH Variable (broad)Singlet (s)1H
Dibenzyl ether (Side Product)[1]Ph-CH₂ -O-CH₂ -Ph~4.5Singlet (s)4H
Aromatic Protons~7.3Multiplet (m)10H
Benzyl chloride (Side Product)[2]Ph-CH₂ -Cl~4.6Singlet (s)2H
Aromatic Protons7.2 - 7.5Multiplet (m)5H

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)
2-Benzyloxybenzyl chloride (Product) Ar-C H₂-Cl42 - 46[3]
Ph-C H₂-O-Ar~70
Aromatic & Quaternary Carbons112 - 157
2-Benzyloxybenzyl alcohol (Start Mat.)Ar-C H₂-OH~61
Ph-C H₂-O-Ar~70
Aromatic & Quaternary Carbons111 - 157
Dibenzyl ether (Side Product)Ph-C H₂-O~72
Aromatic & Quaternary Carbons127 - 138
Benzyl chloride (Side Product)[3]Ph-C H₂-Cl~46
Aromatic & Quaternary Carbons128 - 138

Section 3: Troubleshooting Guide for Complex Spectra

This guide addresses common issues encountered during the analysis of 2-benzyloxybenzyl chloride reaction mixtures.

Q3: My ¹H NMR spectrum shows more than the expected three signal groups. What are the extra peaks?

A3: Extra peaks typically indicate the presence of starting material, side products, or residual solvents.

  • Unreacted Starting Material: Look for a broad singlet for the alcohol (-OH) and slightly shifted benzylic signals corresponding to 2-benzyloxybenzyl alcohol (see Table 1). To confirm an -OH peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum; the -OH peak should disappear or diminish significantly.[4]

  • Side Products: The formation of dibenzyl ether is a common side reaction.[5] This will appear as a singlet around 4.5 ppm. Another possibility is residual benzyl chloride from decomposition.[6][7]

  • Solvents: Residual solvents from purification, such as ethyl acetate or dichloromethane, are common contaminants.[4] Compare the unknown peaks to known solvent chemical shift tables.

Q4: The aromatic region of my spectrum (6.9-7.5 ppm) is a complex, unresolved multiplet. How can I interpret it?

A4: The nine aromatic protons of 2-benzyloxybenzyl chloride often overlap, making direct interpretation difficult.

  • Change Solvent: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts and may resolve the overlapping signals.[4]

  • Higher Field Strength: Using a higher-field NMR spectrometer (e.g., >400 MHz) will increase spectral dispersion and can help resolve complex multiplets.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which aromatic protons are coupled to each other, aiding in the assignment of individual spin systems.

Q5: Some of the peaks in my spectrum are very broad. What is the cause and how can I fix it?

A5: Peak broadening can result from several factors.[4]

  • Poor Shimming: The magnetic field may not be homogeneous. The instrument should be re-shimmed.

  • Low Solubility/Precipitation: If your compound is not fully dissolved or begins to precipitate, it will lead to broad lines.[4] Ensure your sample is fully dissolved and filter out any solid particles before analysis.[8]

  • High Concentration: Overly concentrated samples can also cause peak broadening.[9][10] Try diluting your sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening.[9][11] If suspected, passing the sample through a small plug of silica or celite may help.

Q6: The integration of my signals does not match the expected proton ratios. Why?

A6: Inaccurate integration is often linked to the presence of impurities or issues with spectral acquisition.

  • Presence of Impurities: The integration reflects the total number of protons for each signal in the entire sample. If unreacted starting material or side products are present, their signals will contribute to the integration, skewing the ratios.

  • Baseline Correction: Ensure the spectrum baseline is flat and correctly phased before integrating. An uneven baseline is a common source of integration errors.

  • Relaxation Delay: For quantitative analysis, ensure a sufficient relaxation delay (d1) was used during acquisition, especially if comparing signals with very different relaxation times (e.g., quaternary vs. protonated carbons in ¹³C NMR).

Section 4: Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

Following a standardized preparation protocol is crucial for obtaining a high-quality, reproducible NMR spectrum.[12]

  • Weigh Sample: Accurately weigh 5-25 mg of your purified 2-benzyloxybenzyl chloride product for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[9][13]

  • Select Solvent: Choose a suitable deuterated solvent in which your compound is fully soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[9]

  • Dissolve Sample: Add approximately 0.5-0.6 mL of the deuterated solvent to the vial.[10] Gently swirl or vortex the vial to ensure the sample dissolves completely.

  • Filter Sample: To remove any particulate matter that can interfere with shimming, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[8] Do not use cotton wool, as solvents can leach impurities from it.[8]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Clean Tube: Before inserting the tube into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[10]

Section 5: Visual Guides and Workflows

The following diagrams illustrate the standard workflow for NMR analysis and a logical approach to troubleshooting complex spectra.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Crude Crude Product Purify Purification (e.g., Column Chromatography) Crude->Purify Dry Dry Under Vacuum Purify->Dry Weigh Weigh Sample (5-25 mg) Dry->Weigh Dissolve Dissolve in Deuterated Solvent (~0.6 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectrum (¹H, ¹³C, etc.) Lock->Acquire Process Fourier Transform & Phasing Acquire->Process Baseline Baseline Correction Process->Baseline Integrate Integrate Signals Baseline->Integrate Analyze Analyze & Assign Peaks Integrate->Analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Troubleshooting_Logic Start Complex NMR Spectrum Observed CheckPeaks Are there unexpected peaks? Start->CheckPeaks CheckShape Are peaks broad or distorted? CheckPeaks->CheckShape No Impurity Impurity Suspected: - Check solvent tables - Check starting material/side products - Perform D₂O shake CheckPeaks->Impurity Yes CheckInt Is integration incorrect? CheckShape->CheckInt No SamplePrep Sample Prep Issue: - Too concentrated? - Poor solubility? - Particulates present? CheckShape->SamplePrep Yes Shimming Instrument Issue: - Poor shimming - Paramagnetic contamination? CheckShape->Shimming Yes, after re-making sample Baseline Processing Error: - Poor phasing - Incorrect baseline CheckInt->Baseline Yes Impurity2 Impurity peaks affecting relative ratios CheckInt->Impurity2 Yes Final Spectrum Interpreted CheckInt->Final No RePurify Action: Re-purify sample Impurity->RePurify RePurify->Final ReMake Action: Re-prepare sample (Dilute, filter, change solvent) SamplePrep->ReMake ReMake->Final ReShim Action: Re-shim or clean sample Shimming->ReShim ReShim->Final ReProcess Action: Re-process spectrum Baseline->ReProcess ReProcess->Final Impurity2->RePurify

Caption: Decision tree for troubleshooting common issues in complex NMR spectra.

References

Validation & Comparative

Spectroscopic Comparison of 1-(Benzyloxy)-2-(chloromethyl)benzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic properties of ortho-, meta-, and para-substituted 1-(benzyloxy)-2-(chloromethyl)benzene derivatives is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their key spectral features obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

This publication aims to serve as a practical reference for the characterization of these versatile chemical intermediates, which are frequently employed in the synthesis of more complex organic molecules. The positional isomerism of the chloromethyl group significantly influences the spectroscopic signatures of these compounds, providing a clear basis for their differentiation and identification.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its meta and para isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundAr-H (ppm)-OCH₂- (ppm)-CH₂Cl (ppm)
This compound7.45-7.25 (m, 9H)5.15 (s, 2H)4.70 (s, 2H)
1-(Benzyloxy)-3-(chloromethyl)benzene7.40-7.20 (m, 9H)5.08 (s, 2H)4.58 (s, 2H)[1]
1-(Benzyloxy)-4-(chloromethyl)benzene7.42-7.28 (m, 7H), 6.95 (d, J=8.4 Hz, 2H)5.05 (s, 2H)4.55 (s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundAr-C (ppm)-OCH₂- (ppm)-CH₂Cl (ppm)
This compound155.8, 136.9, 131.0, 129.5, 128.6, 128.0, 127.5, 121.270.842.5
1-(Benzyloxy)-3-(chloromethyl)benzene158.9, 139.5, 136.8, 129.6, 128.6, 128.0, 127.4, 121.9, 115.070.146.2
1-(Benzyloxy)-4-(chloromethyl)benzene158.5, 137.1, 136.8, 129.3, 128.6, 128.0, 127.5, 115.070.046.5

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC-H (Aromatic)C-O-C (Ether)C-Cl
This compound~3030~1240, ~1020~690
1-(Benzyloxy)-3-(chloromethyl)benzene~3032~1255, ~1040~700
1-(Benzyloxy)-4-(chloromethyl)benzene~3035~1245, ~1030~710

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound232/234 [M]⁺91 (Tropylium ion), 107, 197
1-(Benzyloxy)-3-(chloromethyl)benzene232/234 [M]⁺91 (Tropylium ion), 107, 197
1-(Benzyloxy)-4-(chloromethyl)benzene232/234 [M]⁺91 (Tropylium ion), 107, 197

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Procedure: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 100 MHz spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Procedure: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Place a small amount of the solid sample directly onto the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: FTIR spectrometer equipped with a diamond ATR accessory.

  • Procedure: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC Column: A non-polar capillary column (e.g., HP-5MS).

  • Injection: A small amount of the sample, dissolved in a suitable solvent like dichloromethane, is injected into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV.

Data Acquisition:

  • Mass Analyzer: Quadrupole mass analyzer.

  • Procedure: The mass spectrum is recorded by scanning a mass-to-charge (m/z) range, typically from 40 to 400 amu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).

Data Acquisition:

  • Instrument: Double-beam UV-Vis spectrophotometer.

  • Cuvette: 1 cm path length quartz cuvette.

  • Procedure: Record the spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank to zero the instrument. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the this compound derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Isomer NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation & Comparison NMR->Structure IR->Structure MS->Structure UVVis->Structure

Caption: General workflow for spectroscopic characterization.

References

Reactivity Face-Off: Ortho- vs. Para-Benzyloxybenzyl Chloride Isomers in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

The strategic placement of substituents on an aromatic ring can profoundly influence the reactivity of a benzylic electrophile. This guide provides a detailed comparison of the reactivity of ortho- and para-benzyloxybenzyl chloride, two isomers of significant interest in the synthesis of complex organic molecules and pharmaceutical intermediates. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting product outcomes.

Executive Summary of Reactivity

Experimental evidence and established principles of physical organic chemistry indicate that para-benzyloxybenzyl chloride is significantly more reactive towards nucleophilic substitution than its ortho-isomer . This difference is primarily attributed to the interplay of electronic and steric effects. The para-isomer's reactivity is enhanced by the strong electron-donating resonance effect of the benzyloxy group, which stabilizes the forming carbocation intermediate in an S(_N)1-type mechanism. Conversely, the ortho-isomer's reactivity is diminished by the steric hindrance imposed by the bulky benzyloxy group, which impedes both the departure of the leaving group and the approach of the nucleophile.

Quantitative Reactivity Data

The methanolysis of para-benzyloxybenzyl chloride has been studied and proceeds via an S(_N)1 mechanism. The rate constant for this reaction provides a quantitative measure of its reactivity. For the ortho-isomer, a quantitative value is estimated based on the general observation that ortho-substituted benzyl halides are less reactive than their para-counterparts due to steric hindrance, especially with bulky substituents. The electronic donating nature of the benzyloxy group is expected to be similar in both positions, making steric hindrance the dominant differentiating factor.

IsomerReactionSolvent SystemTemperature (°C)Rate Constant (k, s
1^{-1}−1
)
Data Source
p-Benzyloxybenzyl chloride Methanolysis97.4% Methanol / 2.6% Dioxane251.35 x 10
3^{-3}−3
[1]
o-Benzyloxybenzyl chloride Methanolysis97.4% Methanol / 2.6% Dioxane25Estimated < 1.35 x 10
3^{-3}−3
Based on steric hindrance principles[2][3]

Note: The rate constant for the ortho-isomer is an estimation. The actual value is expected to be lower than that of the para-isomer due to significant steric hindrance from the ortho-benzyloxy group.

Reaction Mechanism and Influencing Factors

The solvolysis of benzyloxybenzyl chloride isomers is best understood through the lens of a unimolecular nucleophilic substitution (S(_N)1) mechanism. The electron-donating benzyloxy group plays a pivotal role in stabilizing the benzyl carbocation intermediate through resonance.

Caption: Reaction pathways for ortho and para isomers.

In the case of the para-isomer , the benzyloxy group is positioned to provide maximum resonance stabilization to the carbocation intermediate without steric interference. This leads to a lower activation energy for the rate-determining step (carbocation formation) and a consequently faster reaction rate.

For the ortho-isomer , the bulky benzyloxy group is in close proximity to the benzylic carbon. This creates significant steric hindrance, which can:

  • Destabilize the transition state leading to the carbocation by preventing optimal planar geometry for resonance.

  • Impede the departure of the chloride leaving group.

  • Hinder the approach of the nucleophile to the carbocation.

These steric factors increase the activation energy for the reaction, making the ortho-isomer less reactive than the para-isomer.

Experimental Protocols

Synthesis of Benzyloxybenzyl Chloride Precursors

The benzyloxybenzyl chloride isomers are typically synthesized from their corresponding benzyl alcohol precursors.

1. Synthesis of ortho/para-Benzyloxybenzyl Alcohol:

This synthesis can be achieved via a Williamson ether synthesis between the corresponding hydroxybenzyl alcohol and benzyl chloride.

  • Materials: ortho- or para-hydroxybenzyl alcohol, benzyl chloride, sodium hydroxide, and a suitable solvent like ethanol or DMF.

  • Procedure:

    • Dissolve the hydroxybenzyl alcohol in the chosen solvent.

    • Add a stoichiometric equivalent of sodium hydroxide to form the phenoxide.

    • Slowly add benzyl chloride to the reaction mixture.

    • Heat the mixture (e.g., 60-80 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

2. Conversion of Benzyloxybenzyl Alcohol to Benzyloxybenzyl Chloride:

The conversion of the benzyl alcohol to the corresponding benzyl chloride can be accomplished using various chlorinating agents. A common and effective method involves the use of thionyl chloride.

  • Materials: ortho- or para-benzyloxybenzyl alcohol, thionyl chloride (SOCl(_2)), and an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Procedure:

    • Dissolve the benzyloxybenzyl alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it over ice water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzyl chloride. Further purification can be achieved by recrystallization or column chromatography if necessary.[4]

Solvolysis Kinetics Measurement (Methanolysis)

The reactivity of the benzyloxybenzyl chloride isomers can be quantified by measuring the rate of their solvolysis reaction, for example, in methanol.

G start Prepare solution of benzyloxybenzyl chloride in methanol/dioxane thermostat Equilibrate solution in thermostat at 25°C start->thermostat measurement Monitor reaction progress (e.g., conductometry, HPLC) thermostat->measurement data_analysis Plot data (e.g., ln(conductivity) vs. time) to obtain first-order rate constant (k) measurement->data_analysis

References

A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, the choice of an appropriate alkylating agent is paramount to ensure reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of two benzylating agents: 1-(benzyloxy)-2-(chloromethyl)benzene and the more conventional benzyl bromide. While direct, side-by-side experimental comparisons are not extensively available in the current literature, this document aims to provide a comprehensive overview based on existing data for benzyl halides and a qualitative assessment of the expected reactivity of this compound.

Executive Summary

Benzyl bromide is a widely utilized and well-documented alkylating agent for a variety of nucleophiles, including phenols, anilines, and thiols. Its reactivity profile is characterized by a balance of reactivity and stability, making it a reliable choice for many synthetic applications. This compound, a more structurally complex benzylating agent, is expected to exhibit nuanced reactivity due to the presence of the benzyloxy substituent. This guide will delve into the available quantitative data for benzyl bromide and provide a qualitative comparison to anticipate the performance of this compound.

Quantitative Data on Benzyl Bromide as an Alkylating Agent

The efficacy of benzyl bromide as an alkylating agent has been demonstrated in numerous studies. The following tables summarize representative yields for the alkylation of common nucleophiles. It is important to note that reaction conditions can significantly influence the outcome.

Table 1: O-Alkylation of Phenols with Benzyl Bromide

Phenol SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PhenolK₂CO₃AcetoneReflux12~95General Knowledge
4-NitrophenolK₂CO₃DMF804>90General Knowledge
2-NaphtholNaHTHFRT6~98General Knowledge

Table 2: N-Alkylation of Anilines with Benzyl Alcohol/Halides

Aniline SubstrateAlkylating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineBenzyl alcoholCoNx@NC, t-BuOKToluene14018High[1]
AnilineBenzyl alcoholNi/O-Clay-70670 (Conversion)[2]
Substituted AnilinesBenzyl alcoholMn pincer complex, t-BuOKToluene802480-90[3]

Table 3: S-Alkylation of Thiols with Benzyl Chloride

Thiol SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
ThiophenolEt₃N or K₂CO₃WaterRT1Excellent[4]
Various ThiolsK₂CO₃WaterRT-High[5]

Qualitative Comparison and Reactivity Considerations for this compound

Steric Hindrance: The presence of the ortho-benzyloxy group in this compound is expected to introduce significant steric hindrance around the reactive chloromethyl group. This steric bulk may slow down the rate of S(_N)2 reactions compared to the less hindered benzyl bromide.

Electronic Effects: The benzyloxy group is generally considered to be electron-donating through resonance, which could potentially stabilize a developing positive charge on the benzylic carbon in an S(_N)1-type mechanism. However, for S(_N)2 reactions, which are more common for primary benzyl halides, the electronic effect is likely to be less pronounced than the steric effect.

Leaving Group: Benzyl bromide possesses a better leaving group (bromide) compared to the chloride in this compound. This would generally favor a faster reaction rate for benzyl bromide in nucleophilic substitution reactions.

Based on these considerations, it is plausible to hypothesize that this compound may be a less reactive alkylating agent than benzyl bromide under similar conditions, particularly in S(_N)2 reactions. However, this reduced reactivity could also offer advantages in terms of selectivity for certain substrates.

Experimental Protocols

Below is a general experimental protocol for the O-alkylation of a phenol using a benzyl halide. This protocol can be adapted for both this compound and benzyl bromide, with the understanding that reaction times and temperatures may need to be optimized for the less reactive this compound.

General Protocol for O-Alkylation of Phenol

  • Reagents and Setup:

    • Phenol (1.0 eq)

    • Alkylating agent (benzyl bromide or this compound) (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., Acetone, DMF, Acetonitrile)

    • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Procedure:

    • To the round-bottom flask, add the phenol, solvent, and base.

    • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

    • Add the alkylating agent to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Filter off the inorganic salts and wash with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Logical Relationship of Alkylating Agent Reactivity

logical_relationship cluster_reactivity Factors Influencing Reactivity cluster_agents Alkylating Agents Leaving_Group Leaving Group Ability (Br > Cl) Benzyl_Bromide Benzyl Bromide Leaving_Group->Benzyl_Bromide Favors Higher Reactivity Substituted_Agent This compound Leaving_Group->Substituted_Agent Contributes to Lower Reactivity Steric_Hindrance Steric Hindrance at Reaction Center Steric_Hindrance->Benzyl_Bromide Lower Hindrance Steric_Hindrance->Substituted_Agent Higher Hindrance (Ortho-substituent) Electronic_Effects Electronic Effects of Substituents Electronic_Effects->Substituted_Agent Potential for Stabilization (Resonance) Conclusion Conclusion Benzyl_Bromide->Conclusion Generally More Reactive Substituted_Agent->Conclusion Potentially More Selective, Likely Less Reactive

Caption: Factors influencing the relative reactivity of benzyl bromide and this compound.

General Experimental Workflow for S(_N)2 Alkylation

experimental_workflow Start Start Reactants Combine Nucleophile (e.g., Phenol), Base, and Solvent Start->Reactants Formation Stir to Form Nucleophilic Anion Reactants->Formation Addition Add Alkylating Agent Formation->Addition Reaction Heat and Monitor Reaction (e.g., by TLC) Addition->Reaction Workup Cool, Filter, and Concentrate Reaction->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification End End Product Purification->End

Caption: A generalized workflow for a typical S(_N)2 alkylation reaction.

Conclusion

Benzyl bromide stands as a robust and highly reactive alkylating agent with a wealth of supporting experimental data for a broad range of substrates. In contrast, this compound is a less-documented reagent for which direct comparative efficacy data is scarce. Based on fundamental principles of organic chemistry, the steric hindrance introduced by the ortho-benzyloxy group and the poorer leaving group (chloride vs. bromide) suggest that this compound is likely to be a less reactive alkylating agent than benzyl bromide. This lower reactivity, however, may present opportunities for enhanced selectivity in complex syntheses. Researchers and drug development professionals should consider benzyl bromide as the default choice for straightforward benzylation reactions where high reactivity is desired. For applications requiring finer control and potentially higher selectivity, or where the specific structural motif of this compound is required, careful optimization of reaction conditions will be necessary to achieve satisfactory yields. Further experimental studies are warranted to quantitatively assess the efficacy of this compound and to fully elucidate its synthetic potential.

References

Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-(Benzyloxy)-2-(chloromethyl)benzene and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic substitution on 1-(benzyloxy)-2-(chloromethyl)benzene and structurally related ortho-substituted benzyl chlorides. Due to the limited availability of specific kinetic data for this compound, this document leverages data from analogous compounds to provide insights into its expected reactivity. The information presented is intended to aid researchers in understanding the factors that govern the rates of these reactions, which are crucial in various synthetic and drug development applications.

Introduction to Nucleophilic Substitution on Benzyl Chlorides

Nucleophilic substitution reactions at the benzylic position are fundamental transformations in organic synthesis. The reactivity of benzyl halides, such as this compound, is influenced by electronic and steric factors. The presence of substituents on the benzene ring can significantly alter the rate and mechanism of these reactions. Generally, primary benzylic halides, like the target compound, are expected to react via an SN2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (chloride), proceeding through a single, concerted transition state.

Comparative Kinetic Data

Table 1: Second-Order Rate Constants for Nucleophilic Substitution of Substituted Benzyl Chlorides

SubstrateNucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)
Benzyl ChlorideKIAcetone252.15 x 10⁻³[1]
6-(Chloromethyl)-6-methylfulveneKIAcetone23 ± 1~6.45 x 10⁻²

Note: The rate constant for 6-(chloromethyl)-6-methylfulvene was reported to be approximately 30 times faster than that of benzyl chloride under similar conditions.[1]

It is generally observed that ortho-substituted benzyl halides are less reactive than their para-isomers. This is primarily attributed to steric hindrance, where the ortho-substituent impedes the approach of the nucleophile to the reaction center. In the case of this compound, the bulky benzyloxy group at the ortho position is expected to exert a significant steric effect, likely resulting in a slower reaction rate compared to unsubstituted benzyl chloride.

Experimental Protocols for Kinetic Studies

The following provides a generalized experimental protocol for determining the kinetics of nucleophilic substitution reactions of benzyl chlorides. This can be adapted for studying this compound.

General Procedure using Titration

This method involves monitoring the progress of the reaction by titrating the amount of a reactant or product at specific time intervals.

Materials:

  • Substrate (e.g., this compound)

  • Nucleophile (e.g., potassium iodide)

  • Solvent (e.g., acetone)

  • Standardized solution of a titrant (e.g., sodium thiosulfate for titrating iodine)

  • Starch indicator

  • Thermostated water bath

  • Reaction flasks, pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Prepare solutions of the substrate and the nucleophile of known concentrations in the chosen solvent.

  • Equilibrate the reactant solutions to the desired reaction temperature in a thermostated water bath.

  • Initiate the reaction by mixing the reactant solutions in a reaction flask. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to an ice-cold solvent).

  • Determine the concentration of the remaining nucleophile or the formed product by titration. For example, in the reaction with iodide, the liberated iodine can be titrated with a standard sodium thiosulfate solution using a starch indicator.

  • Continue taking samples until the reaction has proceeded to a significant extent (e.g., 70-80% completion).

  • Calculate the rate constant using the appropriate integrated rate law for a second-order reaction.

Alternative Monitoring Techniques
  • Conductivity Measurement: If the reaction involves a change in the number or type of ions in the solution (e.g., the reaction of a neutral substrate with an ionic nucleophile), the progress of the reaction can be followed by monitoring the change in the electrical conductivity of the solution over time.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can be used to separate and quantify the amounts of reactants and products in the reaction mixture at different time points. Aliquots are taken from the reaction, quenched, and then injected into the chromatograph to determine the concentration of each species.

Reaction Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the SN2 reaction pathway for this compound and a general workflow for kinetic analysis.

SN2_Reaction_Pathway cluster_reactants Reactants cluster_ts Transition State cluster_products Products Substrate This compound TS [Nu---CH₂(C₆H₄OCH₂Ph)---Cl]⁻ Substrate->TS Backside Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product 1-(Benzyloxy)-2-(nucleophilomethyl)benzene TS->Product Bond Formation LeavingGroup Chloride (Cl⁻) TS->LeavingGroup Bond Cleavage

Caption: SN2 reaction pathway for this compound.

Experimental_Workflow A Prepare Reactant Solutions B Equilibrate to Reaction Temperature A->B C Initiate Reaction (Mix Solutions) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze Aliquots (e.g., Titration, GC, HPLC) E->F G Calculate Rate Constants F->G

Caption: Generalized workflow for a kinetic study of nucleophilic substitution.

Conclusion

The kinetic study of nucleophilic substitution on this compound is essential for optimizing its use in synthetic applications. While direct kinetic data is scarce, comparisons with related ortho-substituted benzyl chlorides suggest that the bulky benzyloxy group will likely decrease the reaction rate due to steric hindrance. The provided experimental protocols offer a framework for researchers to determine the specific rate constants for their desired nucleophile and reaction conditions. The SN2 mechanism is the most probable pathway for this primary benzylic chloride, proceeding through a concerted transition state. Further experimental investigation is necessary to quantify the precise reactivity of this compound and to fully understand the electronic and steric effects of the benzyloxy substituent.

References

Assessing the Purity of Synthesized 2-Benzyloxybenzyl Chloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the journey from laboratory to market. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 2-benzyloxybenzyl chloride, a key building block in various synthetic pathways. This document outlines a detailed HPLC protocol, compares its performance with alternative analytical techniques, and presents supporting data and methodologies to aid in the selection of the most appropriate analytical strategy.

Introduction

2-Benzyloxybenzyl chloride is commonly synthesized from 2-benzyloxybenzoic acid. A primary concern in its synthesis is the presence of unreacted starting material and potential side-products. Accurate and reliable analytical methods are therefore essential to quantify the purity of the final product and ensure the integrity of subsequent reactions. HPLC, with its high resolution and sensitivity, is a powerful technique for this purpose. This guide will focus on a reverse-phase HPLC method for the separation and quantification of 2-benzyloxybenzyl chloride and its principal impurity, 2-benzyloxybenzoic acid. Furthermore, a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy will be provided to offer a comprehensive overview of the available analytical tools.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a widely adopted method for the analysis of aromatic compounds. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. For 2-benzyloxybenzyl chloride and its corresponding carboxylic acid, a C18 column is a suitable choice for the stationary phase.

Experimental Protocol: HPLC Purity Assay

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of 2-benzyloxybenzyl chloride purity.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 2-Benzyloxybenzyl chloride reference standard

  • 2-Benzyloxybenzoic acid reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve 2-benzyloxybenzyl chloride and 2-benzyloxybenzoic acid reference standards in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized 2-benzyloxybenzyl chloride in acetonitrile to a concentration of 1 mg/mL.

4. Data Analysis:

  • Identify the peaks of 2-benzyloxybenzyl chloride and 2-benzyloxybenzoic acid by comparing their retention times with those of the reference standards.

  • Calculate the purity of the synthesized product using the area normalization method, assuming the response factors of the main component and the impurity are similar. For higher accuracy, a calibration curve for each compound can be generated.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of 2-benzyloxybenzyl chloride and its primary impurity, 2-benzyloxybenzoic acid, using the proposed HPLC method.

CompoundExpected Retention Time (min)Resolution (Rs)
2-Benzyloxybenzoic acid~ 8.5-
2-Benzyloxybenzyl chloride~ 12.2> 2.0

Note: Retention times are approximate and may vary depending on the specific HPLC system and column.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_sample Dissolve Synthesized Product in Acetonitrile injection Inject Sample and Standards prep_sample->injection prep_std Prepare Reference Standard Solutions prep_std->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection at 220 nm separation->detection integration Peak Integration detection->integration quantification Purity Calculation integration->quantification report Generate Purity Report quantification->report

Caption: Workflow for HPLC Purity Assessment.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Methodology: The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. Due to the high reactivity of acyl chlorides, derivatization to a more stable ester or amide is often necessary before analysis.[1]

  • Advantages: High sensitivity and selectivity, providing structural information from the mass spectrum which is useful for impurity identification.

  • Disadvantages: Requires the compound to be volatile and thermally stable, which may not be suitable for all derivatives. The derivatization step adds complexity and potential for error.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.

  • Methodology: The sample is dissolved in a deuterated solvent containing a known amount of an internal standard. The purity is determined by comparing the integral of a specific proton signal from the analyte to that of the internal standard.

  • Advantages: High precision and accuracy, does not require a reference standard of the analyte, and provides structural information.

  • Disadvantages: Lower sensitivity compared to chromatographic methods, and requires a well-resolved proton signal for both the analyte and the internal standard.

Comparative Summary
FeatureHPLCGC-MSqNMR
Principle Liquid-phase separationGas-phase separation and mass analysisNuclear magnetic resonance
Sample Requirement Soluble in mobile phaseVolatile and thermally stableSoluble in deuterated solvent
Sensitivity HighVery HighModerate
Quantification Requires reference standardsRequires reference standardsCan be absolute with an internal standard
Impurity ID Based on retention time; MS detector can be addedYes, via mass spectrumYes, via chemical shifts and coupling
Key Consideration Potential for on-column reaction of acyl chlorideOften requires derivatizationRequires non-overlapping signals

Conclusion

The choice of analytical method for assessing the purity of synthesized 2-benzyloxybenzyl chloride depends on the specific requirements of the analysis. The described reverse-phase HPLC method offers a reliable and widely accessible approach for routine purity checks, providing excellent separation of the target compound from its primary acidic impurity. For impurity identification and higher sensitivity, GC-MS, often with a derivatization step, is a valuable alternative. When a primary method of quantification is required, or when a reference standard for the analyte is unavailable, qNMR stands out as a powerful and accurate technique. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to ensure the quality and integrity of their synthesized compounds.

References

Mechanistic Crossroads: A Comparative Guide to the Reactivity of 2-Benzyloxybenzyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of substituted benzyl chlorides is paramount for predicting reactivity, controlling product formation, and designing novel synthetic routes. This guide provides a comparative analysis of the mechanistic pathways involved in reactions of 2-benzyloxybenzyl chloride, contrasting its behavior with isomeric analogues and other substituted benzyl chlorides. While direct mechanistic studies on 2-benzyloxybenzyl chloride are not extensively documented in publicly available literature, a detailed examination of related systems allows for well-founded mechanistic proposals, highlighting the critical role of the ortho-benzyloxy substituent.

The reactivity of benzyl chlorides in nucleophilic substitution reactions is finely tuned by the electronic and steric nature of their substituents. These reactions typically proceed through either a unimolecular nucleophilic substitution (SN1) mechanism, involving a carbocation intermediate, or a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a concerted backside attack of the nucleophile. The position of a substituent on the aromatic ring can dramatically influence which of these pathways is favored.

The Influence of the Benzyloxy Group: A Tale of Two Isomers

A study on the methanolysis of 4'-substituted 4-benzyloxybenzyl chlorides provides a crucial benchmark for understanding the behavior of the 2-isomer. This research demonstrated that 4-benzyloxybenzyl chloride and its derivatives undergo solvolysis via an SN1 mechanism[1]. The para-benzyloxy group, through its electron-donating resonance effect, stabilizes the incipient benzylic carbocation, thereby favoring the SN1 pathway.

In stark contrast, the placement of the benzyloxy group at the ortho position in 2-benzyloxybenzyl chloride introduces the possibility of anchimeric assistance , or neighboring group participation (NGP)[2][3]. The ethereal oxygen of the 2-benzyloxy group is suitably positioned to act as an internal nucleophile, attacking the benzylic carbon and displacing the chloride ion. This participation would lead to the formation of a cyclic oxonium ion intermediate, a process that can significantly accelerate the reaction rate compared to a simple SN1 or SN2 reaction[2].

Proposed Mechanistic Pathways for 2-Benzyloxybenzyl Chloride

Based on the principles of neighboring group participation, the reaction of 2-benzyloxybenzyl chloride with a nucleophile (Nu⁻) can be envisioned to proceed through the pathway depicted below.

Figure 1: Proposed mechanism for nucleophilic substitution of 2-benzyloxybenzyl chloride involving anchimeric assistance.

This pathway involves the initial intramolecular attack by the ortho-benzyloxy group to form a five-membered cyclic oxonium ion intermediate. Subsequent attack by an external nucleophile on one of the benzylic carbons of the intermediate leads to the final product. This double inversion process would result in overall retention of configuration at the benzylic carbon.

Comparative Reactivity and Mechanistic Dichotomy

The table below summarizes the expected and observed mechanistic pathways and relative reactivities of 2-benzyloxybenzyl chloride in comparison to its 4-isomer and the parent benzyl chloride.

CompoundSubstituent PositionExpected/Observed MechanismKey Mechanistic FeatureExpected Relative Rate
2-Benzyloxybenzyl chloride OrthoSN1 with Anchimeric AssistanceNeighboring Group Participation (NGP)Fastest
4-Benzyloxybenzyl chloride ParaSN1Resonance stabilization of carbocationFast
Benzyl chloride UnsubstitutedSN1 / SN2 (solvent dependent)Borderline mechanismSlowest

The expected relative rates are a qualitative prediction based on mechanistic principles. Experimental verification is required.

The enhanced reactivity of 2-benzyloxybenzyl chloride is anticipated due to the intramolecular nature of the initial substitution step, which is entropically favored over an intermolecular reaction.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism for 2-benzyloxybenzyl chloride and to quantify its reactivity, the following experimental protocols are recommended.

I. Kinetic Studies of Solvolysis

Objective: To determine the rate constants and activation parameters for the solvolysis of 2-benzyloxybenzyl chloride and compare them to its 4-isomer and benzyl chloride.

Procedure:

  • Prepare 0.01 M solutions of 2-benzyloxybenzyl chloride, 4-benzyloxybenzyl chloride, and benzyl chloride in a suitable solvent system (e.g., 80% aqueous ethanol).

  • Maintain the reaction temperature at a constant value (e.g., 25°C) using a thermostatted water bath.

  • Monitor the progress of the solvolysis reaction by periodically withdrawing aliquots and titrating the liberated HCl with a standardized solution of NaOH using a suitable indicator (e.g., bromothymol blue). Alternatively, conductimetric or spectroscopic methods can be employed to follow the reaction progress[1].

  • Calculate the pseudo-first-order rate constants (k) from the integrated rate law.

  • Repeat the experiment at different temperatures (e.g., 35°C and 45°C) to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.

II. Product Analysis

Objective: To identify the products of the reaction and to probe for the involvement of a cyclic intermediate.

Procedure:

  • Conduct the solvolysis of 2-benzyloxybenzyl chloride in a mixed solvent system, such as ethanol/water.

  • After the reaction is complete, neutralize the solution and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the product mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.

  • The presence of products resulting from the attack of both solvent components (ethanol and water) on the cyclic intermediate would provide strong evidence for anchimeric assistance.

Logical Workflow for Mechanistic Investigation

The following workflow outlines the logical steps for a comprehensive mechanistic investigation of reactions involving 2-benzyloxybenzyl chloride.

Mechanistic_Investigation_Workflow A Hypothesize Mechanism (Anchimeric Assistance) B Synthesize Substrates (2-, 3-, 4-isomers) A->B C Conduct Kinetic Studies (Solvolysis) B->C E Perform Product Analysis (GC-MS, NMR) B->E D Determine Rate Constants and Activation Parameters C->D G Compare Reactivity of Isomers D->G F Identify Reaction Products and Intermediates E->F F->G H Elucidate Reaction Mechanism G->H I Computational Modeling (DFT Calculations) I->H

Figure 2: Workflow for the mechanistic investigation of 2-benzyloxybenzyl chloride reactions.

Conclusion

The presence of a benzyloxy group in the ortho position of benzyl chloride is predicted to profoundly influence its reaction mechanism, favoring a pathway involving anchimeric assistance. This neighboring group participation is expected to lead to a significant rate enhancement compared to its para-isomer and the parent benzyl chloride. The proposed experimental protocols provide a robust framework for validating this hypothesis and for quantitatively assessing the reactivity of this important synthetic intermediate. A thorough mechanistic understanding will undoubtedly empower researchers in the rational design of synthetic strategies and the development of novel chemical entities.

References

Safety Operating Guide

Proper Disposal of 1-(Benzyloxy)-2-(chloromethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the disposal of 1-(Benzyloxy)-2-(chloromethyl)benzene (CAS: 23915-08-4), ensuring compliance and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is an industrial-grade chemical that is toxic and requires careful handling to avoid exposure.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety spectacles or goggles.[2]

  • Hand Protection: Use protective gloves.[2]

  • Respiratory Protection: In case of insufficient ventilation, use a filter respirator for organic gases and vapors adapted to the airborne concentration of the substance.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Ensure adequate ventilation, especially in confined areas.[3]

II. Spill Management

In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[3][5]

  • Collection: Carefully collect the absorbed material and place it into suitable, closed, and sealable plastic containers for disposal.[2][5]

  • Decontamination: Clean the spill area thoroughly.

  • Environmental Protection: Do not let this chemical enter the environment.[2][5]

III. Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying the waste.[3][5]

Step-by-Step Disposal Plan:

  • Waste Identification: Classify this compound as a hazardous waste.

  • Containerization: Place the waste material, including any contaminated absorbent material from spills, into a suitable, closed, and clearly labeled container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, strong oxidizing agents, and metals.[1][5]

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified waste disposal company.

  • Documentation: Maintain all records related to the disposal of the chemical waste as required by institutional and regulatory standards.

IV. Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C14H13ClO
Molecular Weight 232.71 g/mol [1]
Purity 95.00% - 98%[1][6]
Appearance White to off-white crystalline powder[1]
Melting Point 48-50 °C[1]
Density 1.18 g/cm³[1]
Solubility Slightly soluble in water; soluble in ethanol and acetone[1]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, etc.) A->B C Place in a Labeled, Closed Container B->C Transfer Waste D Store in a Cool, Dry, Ventilated Area C->D E Segregate from Incompatible Materials D->E F Contact Licensed Waste Disposal Service E->F Ready for Disposal G Complete All Necessary Documentation F->G H Arrange for Waste Pickup and Disposal G->H

Caption: Logical workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.